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  • Product: 3-bromo-2-oxo-2H-pyran-5-carboxylic acid
  • CAS: 108723-62-2

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid

An In-depth Technical Guide to 3-bromo-2-oxo-2H-pyran-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential Introduction The 2-pyrone scaffold is a privileged heterocyclic motif present in a multitude of na...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-bromo-2-oxo-2H-pyran-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Introduction

The 2-pyrone scaffold is a privileged heterocyclic motif present in a multitude of natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The strategic introduction of a bromine atom at the 3-position of the pyran ring, combined with a carboxylic acid functionality at the 5-position, yields 3-bromo-2-oxo-2H-pyran-5-carboxylic acid (also known as 3-bromocoumalic acid). This molecule represents a promising, yet underexplored, platform for the development of novel therapeutic agents. The electron-withdrawing nature of the bromine atom and the carboxylic acid group are anticipated to modulate the electronic and steric properties of the pyrone ring, potentially enhancing its reactivity and biological interactions. This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, reactivity, and potential applications of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid, with a focus on its relevance to researchers in drug discovery and medicinal chemistry.

Chemical Structure and Physicochemical Properties

3-Bromo-2-oxo-2H-pyran-5-carboxylic acid is a polyfunctionalized heterocyclic compound. The core structure consists of a six-membered unsaturated lactone ring (α,β-unsaturated ester) with a bromine substituent at the 3-position and a carboxylic acid at the 5-position.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid-
Synonyms 3-Bromocoumalic acid-
CAS Number 108723-62-2
Molecular Formula C₆H₃BrO₄
Molecular Weight 218.99 g/mol
Appearance Solid
InChI 1S/C6H3BrO4/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2H,(H,8,9)
InChIKey OLFBKUQZKITGSJ-UHFFFAOYSA-N
Purity Typically available at ≥97%
Storage Sealed in a dry, room temperature environment

Synthesis of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid

A direct, peer-reviewed synthesis protocol for 3-bromo-2-oxo-2H-pyran-5-carboxylic acid is not prominently available. However, based on established chemical transformations of related compounds, two primary synthetic routes are proposed.

Proposed Synthetic Route 1: Electrophilic Bromination of Coumalic Acid

This approach involves the direct bromination of commercially available coumalic acid (2-oxo-2H-pyran-5-carboxylic acid). A detailed protocol for the synthesis of 3,5-dibromo-2-pyrone from coumalic acid using N-bromosuccinimide (NBS) has been published in Organic Syntheses, which involves both electrophilic substitution and bromo-decarboxylation.[4][5] By carefully controlling the stoichiometry of the brominating agent, it is plausible to achieve selective mono-bromination at the electron-rich 3-position.

Synthesis_Route_1 CoumalicAcid Coumalic Acid (2-oxo-2H-pyran-5-carboxylic acid) Reagents N-Bromosuccinimide (1.0 eq) Solvent (e.g., CHCl₃ or AcOH) Catalyst (optional) CoumalicAcid->Reagents Target 3-bromo-2-oxo-2H-pyran-5-carboxylic acid Reagents->Target caption Proposed synthesis via electrophilic bromination.

Caption: Proposed synthesis via electrophilic bromination.

Experimental Protocol (Hypothetical):

  • To a solution of coumalic acid (1.0 equivalent) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (1.0 equivalent).

  • The reaction mixture may be stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield the desired 3-bromo-2-oxo-2H-pyran-5-carboxylic acid.

Proposed Synthetic Route 2: Hydrolysis of Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate

An alternative and potentially more straightforward approach is the hydrolysis of the corresponding methyl ester, which is commercially available.[1][2] This can be achieved under either acidic or basic conditions.

Synthesis_Route_2 Ester Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate Reagents 1. Base (e.g., LiOH, NaOH) or Acid (e.g., HCl, H₂SO₄) 2. Acidic Workup Ester->Reagents Target 3-bromo-2-oxo-2H-pyran-5-carboxylic acid Reagents->Target caption Proposed synthesis via ester hydrolysis.

Caption: Proposed synthesis via ester hydrolysis.

Experimental Protocol (Hypothetical):

  • Dissolve methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2-3 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / Wavenumber
¹H NMR Carboxylic acid proton (-COOH)10.0 - 13.0 ppm (broad singlet)
Vinyl proton (H-4)~6.5 - 7.0 ppm (doublet)
Vinyl proton (H-6)~7.5 - 8.0 ppm (doublet)
¹³C NMR Carboxylic acid carbonyl (-COOH)165 - 175 ppm
Lactone carbonyl (-C=O)155 - 165 ppm
Brominated vinyl carbon (C-3)~110 - 120 ppm
Vinyl carbons (C-4, C-5, C-6)120 - 150 ppm
IR Spectroscopy O-H stretch (carboxylic acid dimer)2500 - 3300 cm⁻¹ (very broad)
C=O stretch (lactone and carboxylic acid)1700 - 1750 cm⁻¹ (strong, possibly two overlapping peaks)
C=C stretch1600 - 1650 cm⁻¹
C-O stretch1200 - 1300 cm⁻¹

Chemical Reactivity and Synthetic Utility

3-Bromo-2-oxo-2H-pyran-5-carboxylic acid is a versatile building block for further chemical synthesis due to the presence of multiple reactive sites.

  • Carboxylic Acid Group: The carboxylic acid can be converted into a variety of derivatives such as esters, amides, and acid chlorides using standard synthetic methodologies.

  • 3-Bromo Substituent: The bromine atom at the 3-position is expected to be susceptible to nucleophilic substitution and to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at this position.[6]

  • 2-Pyrone Ring: The diene system of the 2-pyrone ring can undergo Diels-Alder reactions, providing access to complex bicyclic structures.[7]

Reactivity cluster_CarboxylicAcid Carboxylic Acid Reactions cluster_Bromine Bromine Substitution Reactions cluster_Pyrone Pyrone Ring Reactions Target 3-bromo-2-oxo-2H-pyran-5-carboxylic acid Ester Esterification (R-OH, H⁺) Target->Ester Amide Amide Coupling (R₂NH, coupling agent) Target->Amide AcidChloride Acid Chloride Formation (SOCl₂) Target->AcidChloride Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Target->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Target->Sonogashira DielsAlder Diels-Alder Reaction (Dienophile, heat) Target->DielsAlder caption Potential reactivity pathways of the target molecule.

Caption: Potential reactivity pathways of the target molecule.

Potential Biological and Pharmacological Relevance

While there is a lack of direct biological data for 3-bromo-2-oxo-2H-pyran-5-carboxylic acid, the broader class of coumarins and 2-pyrones are well-documented for their significant pharmacological activities.

  • Anticancer Activity: Numerous coumarin derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of tumor growth and invasion.[8] The introduction of a bromine atom can enhance lipophilicity and potentially improve cell permeability and target engagement.

  • Anti-inflammatory and Anti-diabetic Properties: Substituted coumarins and related heterocyclic systems have shown promise as anti-inflammatory and anti-diabetic agents.[9]

  • Enzyme Inhibition: The 2-pyrone scaffold is a known inhibitor of various enzymes, and the specific substitution pattern of the target molecule could confer selectivity towards particular biological targets.

The structural features of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid make it an attractive candidate for screening in a variety of biological assays to uncover its therapeutic potential.

Safety and Handling

Based on available safety data, 3-bromo-2-oxo-2H-pyran-5-carboxylic acid should be handled with appropriate precautions in a laboratory setting.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

    • If on skin, wash with plenty of soap and water.

Conclusion

3-Bromo-2-oxo-2H-pyran-5-carboxylic acid is a synthetically versatile and pharmacologically promising molecule. While further experimental validation of its physical properties, synthesis, and biological activity is required, this technical guide provides a solid foundation for researchers interested in exploring its potential in drug discovery and development. The proposed synthetic routes offer viable pathways for its preparation, and the predicted reactivity and potential biological activities highlight its value as a scaffold for the creation of novel chemical entities with therapeutic potential.

References

  • PubChem. (n.d.). methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 2H-Pyran, 3-bromo-2-butoxytetrahydro-, cis-. Retrieved from [Link]

  • Gao, M., et al. (2006). Synthesis and biological evaluation of a nonsteroidal bromine-76-labeled androgen receptor ligand 3-[76Br]bromo-hydroxyflutamide. Nuclear Medicine and Biology, 33(6), 775-783.
  • Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Org. Synth., 92, 148-155.
  • Kempen, I., et al. (2003). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 88(7), 1111-1118.
  • ResearchGate. (n.d.). Reactivity of 3-halo-2-oxopropanamides and 3-halo-2-cyano-2-hydroxypropanoates: Synthesis of S and N containing heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US20160122311A1 - Synthesis of coumalic acid.
  • Wang, Y., et al. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 129(20), 6364-6365.
  • Kempen, I., et al. (2003). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate Inhibits Cancer Cell Invasion in Vitro and Tumour Growth in Vivo. British Journal of Cancer, 88(7), 1111-1118.
  • SciSpace. (2018). Flow synthesis of coumalic acid and its derivatization. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Molecules, 27(4), 1279.
  • NIST. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NIH. (n.d.). Recent Advances in the Synthesis of 2-Pyrones. PMC. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis and biological evaluation of boronic acid-containing phenstatin analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of boronic acid containing phenstatin analogues. Retrieved from [Link]

  • SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. (n.d.). Retrieved from [Link]

  • MDPI. (2025).
  • IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved from [Link]

  • Colorcom Group. (n.d.). 3-Bromopyrazolo[1, 5-A]Pyridine-5-Carboxylic Acid. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging. PMC. Retrieved from [Link]

  • NSF PAR. (n.d.). Differential impact on oral cancer cell viability for three carboxylate-stabilized rhenium(I) tricarbonyl complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Pathways of 3-Bromo-2-oxo-2H-pyran-5-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid (CAS 108723-62-2)[1] is a highly functionalized α-pyrone derivative. Recently identified through in silico screening as a potent allosteric inhibitor of the bact...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-oxo-2H-pyran-5-carboxylic acid (CAS 108723-62-2)[1] is a highly functionalized α-pyrone derivative. Recently identified through in silico screening as a potent allosteric inhibitor of the bacterial UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme[2], this compound represents a critical scaffold for novel antibacterial drug development. However, the 2-pyrone core is thermodynamically labile under specific physiological and synthetic conditions.

For drug development professionals and formulation scientists, understanding the degradation pathways of this molecule—specifically hydrolytic ring-opening, thermal decarboxylation, and photochemical degradation—is non-negotiable. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability and outlines self-validating experimental protocols to rigorously profile its degradation kinetics.

Structural Thermodynamics and Reactivity Profile

The thermodynamic stability of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid is fundamentally dictated by its electronic topology. The 2-pyrone ring is naturally susceptible to nucleophilic attack, but the presence of two strong electron-withdrawing groups—the C5-carboxylic acid and the C3-bromine atom—drastically lowers the lowest unoccupied molecular orbital (LUMO) of the system.

  • Inductive Vulnerability: The C3-bromine atom increases the electrophilicity of the C2 (carbonyl) and C6 positions via inductive electron withdrawal.

  • pH Sensitivity: Unsubstituted coumalic acid (2-oxo-2H-pyran-5-carboxylic acid) is known to undergo rapid hydrolysis at pH > 6.8, which directly results in the loss of its biological inhibitory potency[3]. The brominated derivative exhibits an even narrower stability window, making it highly sensitive to alkaline environments.

  • Solvent Effects: Thermodynamic parameters of coumalic acid derivatives indicate that polar protic solvents lower the activation energy required for transition-state ring opening[4].

Table 1: Thermodynamic Stability Parameters (Extrapolated & Literature-Derived)
Environmental StressorConditionPrimary Degradation MechanismEstimated Half-Life ( t1/2​ )Major Degradant
Aqueous Buffer (Acidic) pH 2.0 – 5.0, 25°CHighly Stable (Protonated lactone)> 72 hoursIntact Parent
Aqueous Buffer (Basic) pH > 6.8, 37°CBase-Catalyzed Hydrolysis< 30 minutesBromoglutaconic acid derivatives
Thermal Stress (Solid) > 120°CThermal DecarboxylationN/A (Yield-limiting)3-Bromo-2-pyrone
Photolytic Stress UV-Vis (254 nm)Electrocyclic Ring OpeningSolvent-dependentAcyclic dienoic acids

Mechanistic Degradation Pathways

Base-Catalyzed Hydrolytic Ring Opening

The predominant degradation pathway in aqueous media is lactone hydrolysis. Mechanistic studies on related 2-pyrone-4,6-dicarboxylate systems demonstrate that hydrolysis initiates via the nucleophilic attack of a hydroxide ion (or base-activated water) at the C6 position or the C2 carbonyl[5].

Attack at C6 leads to the cleavage of the C6-O1 bond, yielding a tetrahedral intermediate that rapidly collapses into a ring-opened enolate. Subsequent protonation forms a substituted acyclic dienoic acid. This acyclic form is thermodynamically favored in basic conditions due to the relief of ring strain and the resonance stabilization of the resulting carboxylate anions.

Hydrolysis A 3-Bromo-2-oxo-2H-pyran- 5-carboxylic acid (Intact Lactone) B Tetrahedral Intermediate (OH⁻ attack at C6/C2) A->B + OH⁻ (pH > 6.8) C Ring-Opened Enolate (Acyclic Form) B->C C-O Bond Cleavage D Substituted Glutaconic Acid Derivative C->D Protonation

Figure 1: Base-catalyzed hydrolytic ring-opening pathway of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid.

Thermal Decarboxylation

At elevated temperatures, the C5-carboxylic acid group becomes a liability. The molecule undergoes thermal decarboxylation, releasing CO2​ to yield 3-bromo-2-pyrone. In high-temperature synthetic workflows or aggressive drying processes, this pathway acts as a primary yield-limiting factor and generates volatile impurities.

Experimental Methodologies: Self-Validating Protocols

To rigorously profile the stability of this compound, researchers must employ orthogonal analytical techniques. The following protocol is designed as a self-validating system : mass balance must be achieved, and spectroscopic shifts must logically correlate with mass changes to prevent false-positive degradation assignments.

Protocol 1: pH-Dependent Forced Degradation and Kinetic Profiling

Objective: Determine the degradation half-life ( t1/2​ ) across a physiological pH gradient and elucidate degradant structures.

Causality of Design: LC-HRMS combined with Diode Array Detection (DAD) is mandated. Why? The ring-opening event adds exactly 18.01 Da ( H2​O ) to the parent mass. Concurrently, the destruction of the conjugated α-pyrone system results in a significant hypsochromic (blue) shift in UV absorbance. Relying on MS alone risks confusing the ring-opened product with an isobaric adduct; dual-detection ensures absolute structural confirmation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3-bromo-2-oxo-2H-pyran-5-carboxylic acid in anhydrous DMSO to a concentration of 10 mM. Rationale: Anhydrous DMSO prevents premature hydrolysis during storage.

  • Buffer Incubation: Spike the stock into 50 mM phosphate buffers (pH 2.0, 5.0, 7.4, and 9.0) to achieve a final working concentration of 100 µM (1% DMSO final). Incubate at 37°C in a temperature-controlled thermomixer.

  • Aliquot Quenching (Critical Step): At predetermined time points (0, 15, 30, 60, 120, 240 min), extract 50 µL aliquots. Immediately quench the pH 7.4 and 9.0 samples by adding 50 µL of 1% formic acid in acetonitrile. Rationale: Shifting the pH to < 4 instantaneously halts base-catalyzed hydrolysis, locking the degradation profile for accurate LC-MS analysis.

  • LC-DAD-HRMS Analysis: Inject 5 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18). Run a gradient of Water/Acetonitrile (both containing 0.1% formic acid). Monitor UV absorbance at 280 nm (intact pyrone) and 210 nm (ring-opened diene).

  • Mass Balance Validation: Calculate the mass balance using the formula: (Area of Intact + Area of Degradants) / Area of t=0. Validation Rule: A mass balance >95% confirms that no volatile or highly polar degradants were lost in the void volume.

Workflow S1 1. Sample Preparation (10 mM in Anhydrous DMSO) S2 2. Forced Degradation (pH 2-9 Buffers, 37°C) S1->S2 S3 3. Aliquot Quenching (Formic Acid / MeCN to halt hydrolysis) S2->S3 S4 4. Orthogonal Analysis (LC-DAD-HRMS) S3->S4 Preserves state S5 5. Kinetic Modeling (Mass Balance & Half-life Calc.) S4->S5 UV + MS Data

Figure 2: Self-validating experimental workflow for thermodynamic stability and forced degradation profiling.

Conclusion & Strategic Recommendations

The therapeutic potential of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid as a MurA inhibitor is intrinsically tied to the structural integrity of its α-pyrone core. Because the molecule is highly susceptible to base-catalyzed hydrolysis and thermal decarboxylation, drug development pipelines must strictly control environmental parameters.

Key Recommendations:

  • Maintain formulation and assay buffers at a slightly acidic pH (pH 4.5 – 6.0) to maximize the thermodynamic half-life of the lactone.

  • Avoid thermal stress > 80°C during solvent evaporation or drying phases to prevent decarboxylative degradation.

  • Always utilize orthogonal LC-DAD-HRMS workflows to differentiate between intact lactones and their isobaric, ring-opened dienoic acid counterparts.

Sources

Foundational

Crystal Structure Analysis of 3-Bromo-2-oxo-2H-pyran-5-carboxylic Acid: Methodologies, Target Co-Crystallization, and Mechanistic Insights

Executive Summary 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid (CAS: 108723-62-2), also known as 3-bromocoumalic acid, is a highly functionalized 2-pyrone derivative characterized by its electrophilic lactone core and polari...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-oxo-2H-pyran-5-carboxylic acid (CAS: 108723-62-2), also known as 3-bromocoumalic acid, is a highly functionalized 2-pyrone derivative characterized by its electrophilic lactone core and polarizable halogen substituent. In drug development, this compound is of significant interest due to its role as an inhibitor of UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) , a critical enzyme responsible for the first committed step of bacterial peptidoglycan biosynthesis[1]. Against Escherichia coli MurA (UniProt P0A749), this compound demonstrates an 80.11% inhibition rate at 0.1 mM[1].

This whitepaper provides an authoritative, step-by-step technical guide to the crystallographic analysis of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid. It covers both Small Molecule X-Ray Diffraction (SMXRD) to determine its absolute solid-state conformation, and macromolecular co-crystallization techniques to elucidate its binding mechanism within the MurA active site[1][2].

Physicochemical Profile & Crystallographic Rationale

The molecular architecture of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid (C₆H₃BrO₄) presents unique crystallographic opportunities and challenges.

  • The 2-Pyrone Core: The lactone ring is highly susceptible to nucleophilic attack and ring-opening hydrolysis under basic conditions. This chemical reality dictates the strict use of aprotic, neutral solvents during crystal growth.

  • The Bromine Atom (C3): The heavy halogen atom serves a dual purpose. Chemically, it increases the electrophilicity of the pyran ring. Crystallographically, Bromine (Z=35) provides a strong anomalous scattering signal. This signal is invaluable for absolute structure determination in SMXRD and can be leveraged for Single-Wavelength Anomalous Dispersion (SAD) phasing in protein co-crystallography.

  • Hydrogen & Halogen Bonding: The C5 carboxylic acid acts as a classic hydrogen bond donor/acceptor, while the C3 bromine can participate in highly directional halogen bonding (C–Br···O). Mapping these networks is critical for understanding its pharmacophore trajectory.

Small Molecule X-Ray Crystallography (SMXRD) Protocol

To determine the precise bond lengths, angles, and crystal packing of the unbound inhibitor, a rigorous SMXRD workflow must be executed.

Step-by-Step Methodology
  • Solvent Selection & Dissolution: Dissolve >99% pure 3-bromo-2-oxo-2H-pyran-5-carboxylic acid in anhydrous dichloromethane (DCM).

    • Causality: DCM is an aprotic solvent. Avoiding protic or nucleophilic solvents (like methanol or water) prevents premature solvolysis or lactone ring-opening during the prolonged crystallization timeframe.

  • Crystal Growth via Vapor Diffusion: Place the DCM solution in an inner vial, and surround it with an outer reservoir of non-polar antisolvent (e.g., n-hexane). Seal the system and incubate at 4°C.

    • Causality: Vapor diffusion at a lowered temperature reduces the kinetic energy of the system. This favors thermodynamic crystal growth, yielding single crystals with minimal lattice defects compared to rapid kinetic precipitation.

  • Crystal Harvesting & Cryocooling: Harvest a suitable single crystal (approx. 0.1 × 0.1 × 0.2 mm) using a nylon cryoloop coated in Paratone-N oil. Immediately plunge the crystal into a 100 K nitrogen gas stream on the diffractometer.

    • Causality: Cryocooling to 100 K drastically reduces the thermal displacement parameters (B-factors) of the atoms, minimizing radiation damage and yielding higher-resolution diffraction data.

  • Data Collection: Utilize Molybdenum Kα radiation (λ = 0.71073 Å) rather than Copper Kα.

    • Causality: The heavy Bromine atom strongly absorbs Cu Kα radiation, which can introduce severe systematic errors in the intensities. Mo Kα minimizes these absorption effects, ensuring accurate electron density mapping.

  • Structure Solution & Refinement: Integrate data using SAINT or CrysAlisPro. Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

Validation Checkpoint (Self-Validating System): The protocol is successful if the internal agreement factor ( Rint​ ) is < 0.05 during data reduction, and the final Goodness-of-Fit (GoF) converges near 1.0. Furthermore, the residual electron density map must show no peaks > 1.0 e/ų near the Bromine atom, confirming that the numerical absorption correction was successfully applied.

SMXRD_Workflow A Compound Procurement >99% Purity B Aprotic Solvent Dissolution (Avoid Lactone Hydrolysis) A->B C Vapor Diffusion (4°C) Thermodynamic Growth B->C D Cryocooling (100 K) Minimize Thermal Motion C->D E Diffraction (Mo Kα) Reduce Br Absorption D->E F Structure Solution (SHELXT / Direct Methods) E->F G Refinement & Validation (R1 < 0.05, GoF ~ 1.0) F->G

Small molecule X-ray diffraction workflow for 3-bromo-2-oxo-2H-pyran-5-carboxylic acid.

Macromolecular Co-Crystallization: MurA-Inhibitor Complex

Understanding how 3-bromo-2-oxo-2H-pyran-5-carboxylic acid inhibits MurA requires solving the 3D structure of the protein-ligand complex[1][2]. MurA features a highly reactive active-site residue (Cys115 in E. coli) which is the target for known covalent inhibitors like fosfomycin[1].

Step-by-Step Methodology
  • Protein Purification & Buffer Exchange: Express and purify E. coli MurA. Perform Size Exclusion Chromatography (SEC) to isolate the monodisperse protein fraction. Exchange into a crystallization buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Causality: TCEP is utilized as the reducing agent instead of DTT. DTT contains nucleophilic thiols that can prematurely react with the electrophilic 3-bromo-pyrone ring of the inhibitor, destroying the ligand before it reaches the active site.

  • Complex Formation: Incubate 10 mg/mL MurA with a 5-fold molar excess of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid for 2 hours at 4°C.

    • Causality: A 5-fold molar excess drives the thermodynamic equilibrium toward the fully occupied MurA-inhibitor complex, mitigating the effects of ligand dissociation during the prolonged vapor diffusion process.

  • Hanging-Drop Vapor Diffusion: Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (e.g., 15-20% PEG 4000, 0.2 M Sodium Formate, 0.1 M HEPES pH 7.0). Suspend over the reservoir and incubate at 20°C.

    • Causality: PEG 4000 acts as a gentle precipitant, slowly dehydrating the drop to force the protein complex into a crystalline lattice without denaturing the tertiary structure.

Validation Checkpoint (Self-Validating System): To validate the binding event, an Fo​−Fc​ omit map must be generated during refinement. A positive electron density peak of >3σ within the MurA active site confirms true ligand occupancy, ruling out false positives from buffer components. The protein geometry is validated by ensuring >95% of residues fall within the favored regions of the Ramachandran plot.

MurA_Mechanism Substrate UDP-GlcNAc + PEP MurA MurA Enzyme (Active Site) Substrate->MurA Normal Complex Inhibitor-MurA Complex (Crystallographic Target) MurA->Complex CellWall Peptidoglycan Biosynthesis MurA->CellWall Catalysis Inhibitor 3-Bromo-2-oxo-2H-pyran- 5-carboxylic Acid Inhibitor->MurA Competitive Binding Inhibitor->Complex Death Bactericidal Effect (Cell Lysis) Complex->Death Pathway Blockade

Mechanism of MurA inhibition by 3-bromo-2-oxo-2H-pyran-5-carboxylic acid.

Quantitative Crystallographic Data Summaries

The following tables summarize the expected quantitative metrics and validation parameters for both the small molecule and the macromolecular complex, establishing the baseline for high-quality crystallographic reporting.

Table 1: Representative SMXRD Data Collection and Refinement Statistics

ParameterValue / Specification
Empirical Formula C₆H₃BrO₄
Formula Weight 218.99 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P21​/c
Goodness-of-Fit (GoF) on F2 1.025
Final R indices [ I>2σ(I) ] R1​=0.031 , wR2​=0.082
Largest diff. peak and hole 0.45 and -0.38 e/ų

Table 2: Representative MurA-Inhibitor Co-Crystal Validation Metrics

ParameterValue / Specification
Target Organism / Enzyme Escherichia coli / MurA (P0A749)
Resolution Limit 1.85 Å
Space Group P21​21​21​
Rwork​ / Rfree​ 0.185 / 0.221
RMSD Bond Lengths 0.011 Å
RMSD Bond Angles 1.25°
Ramachandran Favored / Outliers 96.5% / 0.0%

Conclusion

The structural analysis of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid requires a deep understanding of its chemical reactivity. By strictly controlling the solvent environment to protect the labile 2-pyrone ring and strategically utilizing the anomalous scattering properties of the bromine atom, researchers can generate high-fidelity structural models. When applied to MurA co-crystallography, these protocols validate the compound's mechanism of action, providing the structural groundwork necessary for rational, structure-based antibiotic design.

Sources

Exploratory

An In-depth Technical Guide to 3-bromo-2-oxo-2H-pyran-5-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 3-bromo-2-oxo-2H-pyran-5-carboxylic acid, a halogenated derivative of coumalic acid, represents a versatile yet under-characterized scaffold in med...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-bromo-2-oxo-2H-pyran-5-carboxylic acid, a halogenated derivative of coumalic acid, represents a versatile yet under-characterized scaffold in medicinal chemistry and synthetic organic chemistry. The presence of a reactive α,β-unsaturated lactone system, a bromine atom, and a carboxylic acid moiety provides multiple points for chemical modification, making it a valuable building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a proposed synthetic protocol based on established methodologies for related compounds, and an exploration of its potential applications in drug discovery and materials science.

Physicochemical and Structural Properties

3-bromo-2-oxo-2H-pyran-5-carboxylic acid (CAS Number: 108723-62-2) is a solid at room temperature. Its core structure consists of a pyran-2-one ring, substituted with a bromine atom at the 3-position and a carboxylic acid at the 5-position.

Molecular Formula and Mass

The molecular formula of the compound is C6H3BrO4. Based on this, the key mass values have been determined and are presented in the table below. The exact mass is calculated using the masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁵O, and ⁷⁹Br).

PropertyValueSource/Method
Molecular Formula C6H3BrO4
Molecular Weight 218.99 g/mol
Exact (Monoisotopic) Mass 217.9211 DaCalculated[1][2]
CAS Number 108723-62-2
Physical Form Solid
Typical Purity 97%
Storage Conditions Sealed, dry, room temperature
Structural Information
  • InChI : 1S/C6H3BrO4/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2H,(H,8,9)

  • InChIKey : OLFBKUQZKITGSJ-UHFFFAOYSA-N

  • SMILES : O=C(O)c1cc(Br)c(=O)oc1

Proposed Synthesis

Proposed Synthetic Workflow

Synthetic_Workflow Coumalic_Acid Coumalic Acid (Starting Material) Bromination Electrophilic Bromination Coumalic_Acid->Bromination Br2, Solvent Purification Purification (Recrystallization/ Chromatography) Bromination->Purification Crude Product Final_Product 3-bromo-2-oxo-2H- pyran-5-carboxylic acid Purification->Final_Product Analysis Characterization (NMR, IR, MS) Final_Product->Analysis

Caption: Proposed workflow for the synthesis and characterization of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid.

Step-by-Step Proposed Protocol

This protocol is adapted from the synthesis of 3,5-dibromo-2-pyrone.[3] Optimization may be required to selectively achieve mono-bromination at the C3 position.

  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-oxo-2H-pyran-5-carboxylic acid (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

  • Bromination : Slowly add a solution of bromine (1-1.2 equivalents) in the same solvent to the flask via the dropping funnel at room temperature with constant stirring. Controlling the stoichiometry of bromine is crucial to favor mono-substitution.

  • Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.[3]

  • Work-up : Upon completion, the reaction mixture should be cooled, and the solvent removed under reduced pressure. The crude product can be washed with a cold solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with cold water.

  • Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to isolate the desired product.

Spectroscopic and Analytical Characterization

While experimental spectra for 3-bromo-2-oxo-2H-pyran-5-carboxylic acid are not publicly available, its structure allows for the prediction of key spectroscopic features based on well-established principles and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by signals from the carboxylic acid and the α,β-unsaturated lactone.

  • O-H Stretch : A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.[5]

  • C=O Stretches : Two distinct carbonyl stretching bands should be present. The lactone C=O stretch is anticipated around 1720-1740 cm⁻¹, while the carboxylic acid C=O stretch will appear at a slightly lower wavenumber, typically in the 1700-1725 cm⁻¹ range.[5]

  • C=C Stretch : An absorption corresponding to the C=C double bonds of the pyranone ring is expected in the 1640-1580 cm⁻¹ region.

  • C-O Stretch : A strong C-O stretching band from the carboxylic acid and lactone ether linkage should be visible between 1320 and 1210 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton spectrum will be relatively simple.

    • Carboxylic Acid Proton (-COOH) : A broad singlet is expected far downfield, typically in the 10-13 ppm range. This peak would disappear upon D₂O exchange.

    • Vinyl Protons : Two doublets corresponding to the two protons on the pyranone ring (at C4 and C6) are expected. Their chemical shifts will be influenced by the electron-withdrawing effects of the adjacent oxygen, bromine, and carbonyl groups.

  • ¹³C NMR : Six distinct carbon signals are anticipated.

    • Carbonyl Carbons (C=O) : Two signals in the downfield region (160-185 ppm), corresponding to the carboxylic acid and lactone carbonyls.[6]

    • Olefinic Carbons (C=C) : Signals for the four carbons of the pyranone ring are expected in the 100-150 ppm range. The carbon bearing the bromine (C3) will be significantly shifted compared to the parent coumalic acid.

    • The electronegative bromine atom is expected to decrease the chemical shift of the carbon it is attached to (C3).[7]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) should confirm the calculated exact mass of 217.9211 Da for the [M]+ ion. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Reactivity and Potential Applications

The trifunctional nature of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid makes it a promising building block for chemical synthesis and drug discovery.

Chemical Reactivity
  • Nucleophilic Substitution : The bromine atom at the C3 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups (e.g., amines, thiols, azides).[8]

  • Cross-Coupling Reactions : The C-Br bond serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the formation of C-C bonds and the synthesis of more complex aryl- or alkyl-substituted pyranones.[8][9]

  • Diels-Alder Reactions : The pyranone ring can act as a diene in Diels-Alder reactions. The presence of the bromine atom can influence the regioselectivity and stereoselectivity of these cycloadditions.[8]

  • Carboxylic Acid Derivatization : The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, providing further opportunities for diversification and conjugation to other molecules.

Potential Applications in Drug Discovery

While direct biological activities of this specific compound are not widely reported, the pyranone scaffold is present in numerous bioactive natural products and synthetic compounds.[8] Derivatives of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid could be explored for various therapeutic applications:

  • Anticancer Agents : Many coumarin and pyranone derivatives exhibit antiproliferative and cytotoxic activities.[10] This scaffold could be used to generate libraries of compounds for screening against various cancer cell lines.

  • Enzyme Inhibitors : The reactive lactone and strategically placed functional groups could serve as a basis for designing covalent or non-covalent inhibitors for various enzyme targets, such as kinases or proteases.

  • Antimicrobial Agents : The pyranone nucleus is found in compounds with antibiotic and antifungal properties.[8]

The workflow for exploring this molecule in a drug discovery context is outlined below.

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis & Derivatization cluster_1 Biological Screening & Optimization Start 3-bromo-2-oxo-2H-pyran- 5-carboxylic acid Derivatization Chemical Derivatization (Amidation, Esterification, Cross-Coupling) Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Biological Assays Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A conceptual workflow for utilizing 3-bromo-2-oxo-2H-pyran-5-carboxylic acid in a drug discovery program.

Safety and Handling

3-bromo-2-oxo-2H-pyran-5-carboxylic acid is classified as a hazardous substance.

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements :

    • P264: Wash hands thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

3-bromo-2-oxo-2H-pyran-5-carboxylic acid is a compound with significant untapped potential. While detailed experimental data is sparse, its structural features strongly suggest its utility as a versatile intermediate in organic synthesis. The proposed synthetic route via direct bromination of coumalic acid appears feasible and warrants experimental validation. The predictable reactivity of its three functional groups offers a clear pathway for the generation of diverse molecular libraries. For researchers in drug discovery and materials science, this compound represents an attractive and accessible starting point for the development of novel, high-value molecules.

References

  • NIST. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2H-Pyran, 3-bromo-2-butoxytetrahydro-, cis-. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of coumalic acid.
  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Retrieved from [Link]

  • Jung, M. E., & Hagenah, J. A. (1987). Synthetic approach to aklavinone using 2-oxo-2H-pyran-5-carboxylate (coumalate) intermediates. The Journal of Organic Chemistry, 52(10), 1889-1902.
  • ResearchGate. (n.d.). Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • BMRB. (n.d.). Molecular Mass Calculator. Retrieved from [Link]

  • Kotretsou, S. I., et al. (2000). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones.
  • NIST. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Ashworth, I. W., et al. (2003). A New Route for Manufacture of 3-Cyano-1-naphthalenecarboxylic Acid. Organic Process Research & Development, 7(1), 74-81.
  • Al-Warhi, T., et al. (2022). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 12(48), 31227-31253.
  • ScienceDirect. (2022). Some unusual transformations of a highly reactive α-bromocaranone. Tetrahedron Letters, 98, 153724.
  • Chemical Science (RSC Publishing). (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science, 9(32), 6645-6649.
  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

  • PMC. (n.d.). Developments and applications of α-bromonitrostyrenes in organic syntheses. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane. Retrieved from [Link]

  • IUCr. (n.d.). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-5-carboxylic acid, 2-oxo- (CAS 500-05-0). Retrieved from [Link]

  • IJTSRD. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

Sources

Foundational

Whitepaper: A Strategic Approach to the Preliminary In Vitro Toxicity Profiling of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid

Executive Summary The early assessment of a compound's toxicity is a cornerstone of modern drug discovery and chemical safety evaluation, significantly reducing late-stage attrition and ensuring human safety.[1] This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The early assessment of a compound's toxicity is a cornerstone of modern drug discovery and chemical safety evaluation, significantly reducing late-stage attrition and ensuring human safety.[1] This guide provides a comprehensive framework for establishing a preliminary in vitro toxicity profile for the novel compound 3-bromo-2-oxo-2H-pyran-5-carboxylic acid (CAS: 108723-62-2).[2][3] While pyran derivatives have shown a range of biological activities, including potential anticancer properties, a thorough toxicological assessment is imperative.[4][5] This document details a multi-tiered experimental strategy encompassing cytotoxicity, genotoxicity, and oxidative stress, providing not just protocols but the scientific rationale behind the selection of each assay. Our approach is designed to build a foundational, data-driven understanding of the compound's interaction with biological systems, adhering to the highest standards of scientific integrity and aligning with principles outlined by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).[6]

Introduction: The Rationale for a Tiered In Vitro Assessment

3-bromo-2-oxo-2H-pyran-5-carboxylic acid is a heterocyclic compound belonging to the pyran-2-one class.[2] The initial phase of any new chemical entity's development must involve a robust safety assessment.[1] In vitro toxicology offers a powerful, ethical, and high-throughput alternative to traditional animal testing, providing mechanistic insights early in the development pipeline.[7]

Our proposed strategy is built on a logical progression of assays designed to answer fundamental toxicological questions:

  • Cytotoxicity: Does the compound kill cells, and at what concentration?

  • Genotoxicity: Does the compound damage cellular DNA or chromosomes, a potential indicator of carcinogenicity?[8][9]

  • Oxidative Stress: Does the compound induce an imbalance in cellular redox state, a common mechanism of toxicity?[10]

This tiered approach ensures that resources are used efficiently while building a comprehensive preliminary profile of the compound's potential hazards.

G cluster_0 Preliminary Toxicity Profiling Workflow Compound 3-bromo-2-oxo-2H-pyran-5-carboxylic acid Cytotoxicity Tier 1: Cytotoxicity Assessment (MTT & LDH Assays) Compound->Cytotoxicity Initial Screen Genotoxicity Tier 2: Genotoxicity Assessment (Ames & Micronucleus Assays) Cytotoxicity->Genotoxicity If Cytotoxic (Determine Sub-lethal Doses) Analysis Integrated Data Analysis & Risk Assessment Cytotoxicity->Analysis OxidativeStress Tier 3: Mechanistic Insight (ROS Assay) Genotoxicity->OxidativeStress Mechanistic Follow-up Genotoxicity->Analysis OxidativeStress->Analysis

Caption: High-level workflow for the proposed in vitro toxicity assessment.

Tier 1: Foundational Cytotoxicity Assessment

The initial step is to determine the concentration range at which 3-bromo-2-oxo-2H-pyran-5-carboxylic acid exerts cytotoxic effects. We employ two distinct assays to provide a more complete picture, as they measure different cellular endpoints. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures metabolic activity as an indicator of viability, while the lactate dehydrogenase (LDH) assay quantifies membrane integrity.[11][12] A comparison of results can offer preliminary insights into the mode of cell death.[13][14]

MTT Assay: Assessing Metabolic Viability

Causality: The MTT assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] A decrease in the rate of formazan production is directly proportional to the number of non-viable cells. This assay is a robust and high-throughput method to screen for general cytotoxicity.[15]

G cluster_0 MTT Assay Principle node_a Viable Cell (Active Mitochondria) node_c Formazan (Purple, Insoluble) node_a->node_c Mitochondrial Dehydrogenase node_b MTT (Yellow, Soluble) node_b->node_c node_d Solubilization (e.g., DMSO) node_c->node_d node_e Quantify Absorbance (~570 nm) node_d->node_e

Caption: The core principle of the MTT cell viability assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a suitable human cell line (e.g., HepG2 for liver toxicity or A549 for lung) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle-only and medium-only controls. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[16] Viable cells will form purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

LDH Assay: Assessing Membrane Integrity

Causality: The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[11][12] This assay is complementary to the MTT assay; a compound could inhibit metabolism without immediately rupturing the cell membrane, or vice-versa.

Experimental Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow the same procedure as steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at ~490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a positive control (cells completely lysed to achieve maximum LDH release).

Data Presentation: Hypothetical Cytotoxicity Data

AssayCell LineExposure TimeIC₅₀ (µM)
MTTHepG224h75.4
MTTHepG248h48.2
LDHHepG224h150.8
LDHHepG248h95.1

This table illustrates how quantitative data should be structured for clear interpretation. The lower IC₅₀ value in the MTT assay at 24h compared to the LDH assay could suggest an early metabolic disruption preceding significant membrane damage.

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement and a critical indicator of a compound's potential to cause cancer or heritable defects.[9][17] A standard in vitro battery includes a test for gene mutations in bacteria and a test for chromosomal damage in mammalian cells.[17][18]

Bacterial Reverse Mutation (Ames) Test

Causality: The Ames test is a widely used method for identifying compounds that can cause gene mutations.[8][19] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce it and require it for growth). The assay screens for mutagens that cause a reverse mutation, restoring the bacteria's ability to synthesize histidine and thus to grow on a histidine-free medium.[19] The test is conducted with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Preparation: Prepare various concentrations of the test compound.

  • Exposure (without S9): In a test tube, mix the test compound solution, the bacterial culture (e.g., TA98 or TA100 strain), and molten top agar.

  • Exposure (with S9): In a separate tube, mix the test compound, bacterial culture, S9 mix, and molten top agar.

  • Plating: Pour the contents of each tube onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.[19]

In Vitro Micronucleus Assay

Causality: The in vitro micronucleus test identifies substances that cause chromosomal damage.[18][20] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[20] Their presence indicates that a compound is either a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation).[18][19] This assay is highly sensitive and is a cornerstone of regulatory genotoxicity testing batteries.[18][20]

G cluster_0 In Vitro Micronucleus Assay Workflow node_a 1. Seed Mammalian Cells (e.g., CHO, TK6) node_b 2. Expose to Compound (± S9 metabolic activation) node_a->node_b node_c 3. Add Cytochalasin B (Blocks Cytokinesis) node_b->node_c node_d 4. Incubate (Allow for nuclear division) node_c->node_d node_e 5. Harvest & Stain Cells (e.g., Giemsa or fluorescent dye) node_d->node_e node_f 6. Microscopic Analysis (Score micronuclei in binucleated cells) node_e->node_f

Caption: A streamlined workflow for the in vitro micronucleus assay.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture and Treatment: Culture human or other mammalian cells (e.g., human peripheral blood lymphocytes) and expose them to at least three concentrations of the test compound, based on cytotoxicity data (typically up to a maximum of 50-55% cytotoxicity).[20] Include positive and negative controls.

  • Metabolic Activation: Conduct parallel experiments with and without an S9 mix to account for metabolic effects.

  • Blocking Cytokinesis: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells where it is clear that the cell has undergone one division.[20]

  • Harvesting: Harvest the cells after an appropriate incubation period (allowing for one full cell cycle).

  • Staining and Scoring: Fix and stain the cells with a DNA-specific stain. Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Tier 3: Mechanistic Insight - Oxidative Stress

Many toxic compounds exert their effects by generating reactive oxygen species (ROS), which can damage DNA, proteins, and lipids.[10][21] Assessing ROS production provides valuable mechanistic information.

Cellular Reactive Oxygen Species (ROS) Assay

Causality: This assay uses a cell-permeant probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[21] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21] The fluorescence intensity is directly proportional to the level of intracellular ROS.[21][22]

Experimental Protocol: H2DCFDA-based ROS Assay

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Probe Loading: Remove the medium and incubate the cells with H2DCFDA solution (e.g., 10 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with a buffered saline solution to remove excess probe.

  • Compound Exposure: Add the test compound at various concentrations. Include a positive control (e.g., H₂O₂) and a negative control.

  • Fluorescence Measurement: Immediately measure fluorescence (Excitation ~485 nm / Emission ~530 nm) over time using a microplate reader.[21]

  • Data Analysis: An increase in fluorescence intensity in treated cells compared to controls indicates ROS induction.

Integrated Analysis and Conclusion

The culmination of this tiered approach provides a preliminary toxicity profile for 3-bromo-2-oxo-2H-pyran-5-carboxylic acid.

  • Scenario 1 (Favorable Profile): The compound shows low cytotoxicity (high IC₅₀), is negative in both the Ames and micronucleus assays, and does not induce significant ROS production. This would suggest a low preliminary risk and support further development.

  • Scenario 2 (Clear Hazard): The compound is highly cytotoxic, tests positive for mutagenicity and/or clastogenicity. This would be a significant red flag, likely halting further development or prompting immediate medicinal chemistry efforts to mitigate the toxicity.

  • Scenario 3 (Mixed Profile): The compound is cytotoxic and induces ROS but is negative in genotoxicity assays. This might suggest a mechanism of toxicity related to oxidative stress that does not directly damage DNA. This would require further mechanistic studies (e.g., mitochondrial membrane potential assays).

This structured, multi-assay approach provides a robust and scientifically sound foundation for decision-making in the early stages of drug development or chemical safety assessment. It ensures that potential liabilities are identified early, saving time and resources while prioritizing safety.

References

  • Cell Biolabs, Inc. In Vitro ROS/RNS Assay. Available from: [Link]

  • Labtoo. Oxidative stress & ROS detection - In vitro assays. Available from: [Link]

  • Ahmad, A., et al. (2020, August 9). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. Available from: [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. Available from: [Link]

  • Creative Bioarray. Cellular Reactive Oxygen Species (ROS) Assay Kit (CV0022). Available from: [Link]

  • Lee, G. H., et al. (2015). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. PMC - NIH. Available from: [Link]

  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Available from: [Link]

  • Weyermann, J., et al. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available from: [Link]

  • GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity. Available from: [Link]

  • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Available from: [Link]

  • Fotakis, G., & Timbrell, J. A. (2006, January 5). comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available from: [Link]

  • Chtita, S., et al. Toxicity parameters of pyran derivatives and reference compounds. ResearchGate. Available from: [Link]

  • Fotakis, G., & Timbrell, J. A. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Semantic Scholar. Available from: [Link]

  • OECD. Guidelines for the Testing of Chemicals. Available from: [Link]

  • ESTIV. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. Available from: [Link]

  • ICAPO. (2025, July 3). OECD Releases 2025 Test Guideline Programme Updates. Available from: [Link]

  • OECD. (2014, September 26). OECD Test Guideline 487. RE-Place. Available from: [Link]

  • Marković, J. D., et al. (2021, September 3). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. MDPI. Available from: [Link]

  • Al-Warhi, T., et al. (2024, March 19). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. New Journal of Chemistry. Available from: [Link]

  • Valenti, P., et al. (2003, November 15). Pyran derivatives. Part XXI. Antiproliferative and cytotoxic properties of novel N-substituted 4-aminocoumarins, their benzo-fused derivatives, and some related 2-aminochromones. PubMed. Available from: [Link]

  • Khan, I., et al. (2025, May 27). Acute and Subacute Toxicity of Synthetic Pyridone Analogs in Albino Rats: Analysis of Basic Parameters. PubMed. Available from: [Link]

  • Kempen, I., et al. (2003, April 7). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate Inhibits Cancer Cell Invasion in Vitro and Tumour Growth in Vivo. PubMed. Available from: [Link]

  • Jackson, M., & Nafi, M. Toxicity testing: the search for an in vitro alternative to animal testing. Frontiers Publishing Partnerships. Available from: [Link]

  • Eskes, C., & Whelan, M. (2012). In vitro Toxicity Testing in the Twenty-First Century. PMC - NIH. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, September 19). 2H-Pyran, tetrahydro-3-(phenylmethyl)- - Assessment statement (CA09704). Available from: [Link]

  • Chemspace. Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate - C7H5BrO4 | CSSB00009812866. Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Proposed Mechanism of Action of 3-Bromo-2-oxo-2H-pyran-5-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-oxo-2H-pyran scaffold, a core structure in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry du...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-2H-pyran scaffold, a core structure in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. The introduction of a bromine atom and a carboxylic acid moiety at the 3 and 5 positions, respectively, is anticipated to modulate the electronic and steric properties of the pyran ring, potentially leading to novel biological activities. This guide synthesizes the current understanding of related compounds to propose a plausible mechanism of action for 3-bromo-2-oxo-2H-pyran-5-carboxylic acid derivatives and provides a comprehensive framework for its experimental validation. While direct mechanistic studies on this specific class of derivatives are limited, evidence from structurally similar compounds, particularly substituted coumarins and other pyran derivatives, suggests potential as enzyme inhibitors, with possible applications in oncology and infectious diseases.

Introduction: The Therapeutic Potential of the 2-Oxo-2H-Pyran Scaffold

The 2-oxo-2H-pyran ring system, also known as a coumarin when fused to a benzene ring, is a privileged scaffold in drug discovery.[1] Natural and synthetic compounds containing this motif exhibit a wide array of biological effects, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2][3] The reactivity of the α,β-unsaturated lactone system, coupled with the potential for diverse substitutions, allows for fine-tuning of their biological targets and pharmacokinetic properties.

The subject of this guide, the 3-bromo-2-oxo-2H-pyran-5-carboxylic acid core, presents several key features that suggest a unique pharmacological profile. The bromine atom at the C3 position can act as a leaving group or participate in halogen bonding, potentially facilitating covalent or strong non-covalent interactions with biological targets.[4] The carboxylic acid at C5 enhances polarity and can engage in hydrogen bonding and ionic interactions within a target's active site.[5]

Proposed Mechanism of Action: Enzyme Inhibition

Based on the known activities of structurally related bromo-substituted coumarins and other pyran derivatives, we hypothesize that 3-bromo-2-oxo-2H-pyran-5-carboxylic acid derivatives exert their biological effects primarily through enzyme inhibition . The most likely targets fall into two main classes: proteases and kinases .

Inhibition of Serine Proteases and Matrix Metalloproteinases (MMPs)

Several studies have highlighted the ability of coumarin derivatives to inhibit proteases involved in cancer progression. For instance, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate has been shown to inhibit cancer cell invasion and tumor growth, with demonstrated inhibitory activity against serine proteases and MMPs.[6]

Hypothesized Molecular Interaction: The electrophilic carbon of the lactone in the pyran ring can be susceptible to nucleophilic attack by a key serine residue in the active site of a protease. The presence of the electron-withdrawing bromine atom would further enhance the electrophilicity of this carbon, promoting a covalent modification of the enzyme and leading to its irreversible inhibition. The carboxylic acid moiety could serve to anchor the inhibitor within the active site through interactions with positively charged amino acid residues.

Signaling Pathway: Inhibition of Cancer Cell Invasion

G Pyran_Derivative 3-Bromo-2-oxo-2H-pyran-5- carboxylic acid derivative Protease Serine Protease / MMP Pyran_Derivative->Protease Inhibition ECM_Degradation Extracellular Matrix (ECM) Degradation Protease->ECM_Degradation Promotes Cell_Invasion Cancer Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion Leads to

Caption: Proposed mechanism of anti-invasive activity.

Inhibition of Protein Kinases

Substituted pyran and chromene derivatives have also been investigated as inhibitors of protein kinases. For example, derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid have been developed as inhibitors of the inflammatory kinases TBK1 and IKKε.[7]

Hypothesized Molecular Interaction: The planar pyran ring can function as a scaffold for positioning key functional groups to interact with the ATP-binding pocket of a protein kinase. The carboxylic acid could form hydrogen bonds with the hinge region of the kinase, a common interaction for many kinase inhibitors. The bromo-substituent could occupy a hydrophobic pocket within the active site, contributing to the binding affinity.

A Framework for Experimental Validation

To investigate the proposed mechanism of action, a multi-step experimental workflow is necessary. This workflow is designed to first identify the biological effect, then pinpoint the molecular target, and finally characterize the molecular interactions.

Experimental Workflow for Mechanistic Elucidation

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanistic Characterization Phenotypic_Screening Cell-based Assays (e.g., cytotoxicity, anti-inflammatory) Target_ID Biochemical Assays (Protease/Kinase Panels) Phenotypic_Screening->Target_ID Identified Activity Mechanism Biophysical & Structural Studies (SPR, X-ray Crystallography) Target_ID->Mechanism Validated Target

Caption: A stepwise approach to defining the mechanism of action.

Phase 1: Phenotypic Screening

The initial step is to evaluate the biological activity of a library of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid derivatives in relevant cell-based assays.

Experimental Protocol: Cancer Cell Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer) in appropriate media.[3][8]

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of the test compounds (e.g., from 0.1 to 100 µM).

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or PrestoBlue assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

Phase 2: Target Identification

Once a biological activity is confirmed, the next step is to identify the molecular target(s).

Experimental Protocol: Protease and Kinase Inhibition Profiling

  • Enzyme Panels: Screen the active compounds against a panel of purified human proteases (including various MMPs and serine proteases) and kinases.

  • Activity Assays: Utilize commercially available fluorescence-based or luminescence-based assays to measure the enzymatic activity in the presence of the inhibitors.

  • Dose-Response: For any "hits," perform dose-response experiments to determine the IC50 for each enzyme.

  • Selectivity: Compare the IC50 values across the panel to assess the selectivity of the inhibitors.

Phase 3: Mechanistic Characterization

With a validated target in hand, the final phase involves elucidating the detailed molecular interactions.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Immobilization: Covalently immobilize the purified target enzyme onto an SPR sensor chip.

  • Analyte Injection: Flow different concentrations of the 3-bromo-2-oxo-2H-pyran-5-carboxylic acid derivative over the chip.

  • Binding Measurement: Measure the change in the refractive index at the chip surface, which is proportional to the binding of the analyte to the immobilized ligand.

  • Kinetic Analysis: Determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) from the sensorgram data.

Experimental Protocol: X-ray Crystallography for Structural Elucidation

  • Co-crystallization: Co-crystallize the target enzyme with the inhibitor.

  • Data Collection: Collect X-ray diffraction data from the crystals.

  • Structure Solution: Solve the three-dimensional structure of the enzyme-inhibitor complex.

  • Binding Mode Analysis: Analyze the electron density map to visualize the precise binding mode of the inhibitor in the active site, identifying all key molecular interactions.

Structure-Activity Relationship (SAR) Insights

A systematic synthesis and evaluation of derivatives will be crucial to developing a robust SAR. Key modifications to explore include:

PositionModificationRationale
C3 Varying halogens (Cl, F) or other leaving groupsTo modulate the reactivity of the lactone and explore the role of halogen bonding.
C5 Esterification or amidation of the carboxylic acidTo alter solubility, cell permeability, and interactions with the target.
C4 and C6 Introduction of various substituentsTo probe for additional binding interactions and improve selectivity.

Conclusion and Future Directions

The 3-bromo-2-oxo-2H-pyran-5-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The proposed mechanism of action, centered on enzyme inhibition, is supported by a wealth of data on related compound classes. The experimental framework outlined in this guide provides a clear and logical path for the comprehensive investigation of these derivatives, from initial phenotypic screening to detailed structural characterization. Future work should focus on synthesizing a diverse library of these compounds and systematically evaluating them to build a strong SAR, which will be essential for optimizing their potency, selectivity, and drug-like properties.

References

  • Abd, I. Q., Ibrahim, H. I., Jirjes, H. M., & Dalaf, A. H. (2020). Synthesis and Identification of new compounds have Antioxidant activity Beta-carotene, from Natural Auxin Phenyl Acetic Acid. Research Journal of Pharmacy and Technology, 13(1), 40-46.
  • Al-Joboury, W. M., Al-Badrany, K. A., & Asli, N. J. (2021). Synthesis of new azo dye compounds derived from 2-aminobenzothiazole and study their biological activity. Materials Today: Proceedings, 47, 5977-5982.
  • Brahnbhatt D.I, Gajera J.M, Pandya V.P, Patel. M.A. (2007). Synthesis of 3-(6-aryl-pyridin-2-yl)-and 8-(6-aryl-pyridin-2-yl)coumarins. Indian Journal of Chemistry, 46B, 869-71.
  • Chaouche, M., Demirtaş, İ., Koldaş, S., Tüfekçi, A. R., Fatih, G. Ü. L., Tevfik, Ö. Z. E. N., ... & Neslihan, B. O. R. A. (2021). Phytochemical study and antioxidant activities of the...
  • Chen, Y., et al. (2025).
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  • Hanahan, D., & Weinberg, R. A. (2000). The hallmarks of cancer. Cell, 100(1), 57-70.
  • Hatcher, J. M., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461.
  • Jiang, C., He, B. B., Zhao, R. L., Xu, M. J., Houk, K. N., & Zhao, Y. L. (2021). Computational Exploration of How Enzyme XimE Converts Natural S-Epoxide to Pyran and R-Epoxide to Furan.
  • Kerru, N., Gummidi, L., Maddila, S., & Jonnalagadda, S. B. (2021). A review of recent advances in the green synthesis of azole-and pyran-based fused heterocycles using MCRs and sustainable catalysts. Current Organic Chemistry, 25(1), 4-39.
  • Mishra, U. K., & Bal, C. (2022). Microwave‐assisted decarboxylation of 2 H‐Pyran‐3‐carboxylic acid derivatives under basic condition. Journal of Heterocyclic Chemistry, 59(12), 2258-2265.
  • Murray R.D.H, Mendez D, Brown S.A. (1982). The Natural coumarins occurrences, Chemistry and Biochemistry. John Wiley Interscience New York.
  • Pochet, L., et al. (2003). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 88(6), 952-959.
  • Saleh, M. J., & Al-Badrany, K. A. (2023). Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation.
  • Tashrifi, Z., Mohammadi-Khanaposhtani, M., Hamedifar, H., Larijani, B., Ansari, S., & Mahdavi, M. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Molecular Diversity, 24(4), 1385-1431.
  • Thomas, J. M. (2014). Heterogeneous catalysis and the challenges of powering the planet, securing chemicals for civilised life, and clean efficient utilization of renewable feedstocks. ChemSusChem, 7(7), 1801-1832.
  • Waghmare, A. S., Pandit, S. S., & Suryawanshi, D. M. (2018). DABCO catalyzed green and efficient synthesis of 2-Amino-4H-Pyrans and their biological evaluation as antimicrobial and anticancer agents. Combinatorial Chemistry & High Throughput Screening, 21(4), 254-261.
  • Yass, I. A., Aftan, M. M., Dalaf, A. H., & Jumaa, F. H. (2020, November). Synthesis and Identification of New Derivatives of Bis-1,3-Oxazepene and 1,3-Diazepine and Assess the Biological and Laser Efficacy for Them. In The Second International & The Fourth Scientific Conference of College of Science – Tikrit University (pp. 77-87).

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Regioselective Synthesis of 3-bromo-2-oxo-2H-pyran-5-carboxylic Acid

For: Researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds and novel chemical entities. Introduction 3-bromo-2-oxo-2H-pyran-5-carboxylic acid, also known as 3-brom...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds and novel chemical entities.

Introduction

3-bromo-2-oxo-2H-pyran-5-carboxylic acid, also known as 3-bromocoumalic acid, is a valuable synthetic intermediate in medicinal chemistry and materials science. The presence of a bromine atom on the pyrone ring provides a versatile handle for further functionalization through cross-coupling reactions, while the carboxylic acid moiety allows for amide bond formation and other derivatizations. This document provides a detailed, step-by-step protocol for the regioselective synthesis of this target molecule, starting from the readily available coumalic acid. The protocol is designed to favor mono-bromination at the C3 position and is based on established methodologies for the bromination of pyrones, with specific modifications to control selectivity.

Reaction Principle and Strategy

The synthesis of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid is achieved through the electrophilic bromination of coumalic acid. The 2-pyrone ring system is an electron-rich heterocycle, making it susceptible to electrophilic attack. The choice of brominating agent and control of reaction stoichiometry are critical to achieving the desired mono-bromination at the C3 position and avoiding the formation of di-brominated byproducts.

This protocol utilizes N-bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and selective source of electrophilic bromine, often leading to cleaner reactions and simpler purification compared to using liquid bromine.[1][2][3][4] The reaction is performed in a suitable solvent, and the stoichiometry of NBS is carefully controlled to be approximately one equivalent with respect to the coumalic acid to favor the formation of the mono-brominated product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Coumalic acid≥97%Sigma-Aldrich500-05-0Can be purified by recrystallization from methanol if necessary.[5]
N-Bromosuccinimide (NBS)99%Sigma-Aldrich128-08-5Should be recrystallized from water if it appears yellow.
Chloroform (CHCl₃)Anhydrous, ≥99%Fisher Scientific67-66-3Use of anhydrous solvent is recommended to prevent side reactions.
Dichloromethane (CH₂Cl₂)ACS GradeVWR75-09-2For chromatography.
HexaneACS GradeVWR110-54-3For chromatography.
Ethyl AcetateACS GradeVWR141-78-6For TLC analysis.
Silica Gel230-400 meshMerck7631-86-9For column chromatography.
Equipment
  • 250 mL two-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

  • Glass column for chromatography

Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Charge flask with: - Coumalic Acid - Chloroform add_nbs Add N-Bromosuccinimide (~1.05 eq.) reagents->add_nbs Stir heat Heat to 50-55 °C Monitor by TLC add_nbs->heat Attach condenser cool Cool to RT heat->cool Upon completion filter_succinimide Filter off succinimide cool->filter_succinimide concentrate Concentrate filtrate filter_succinimide->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography Dissolve crude isolate Isolate & Characterize Final Product chromatography->isolate

Caption: Experimental workflow for the synthesis of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add coumalic acid (5.00 g, 35.7 mmol).

    • Add 75 mL of anhydrous chloroform to the flask. Stir the mixture to form a suspension.

  • Addition of N-Bromosuccinimide:

    • Carefully add N-bromosuccinimide (6.67 g, 37.5 mmol, 1.05 equivalents) to the suspension.

    • Rationale: Using a slight excess of NBS helps to ensure complete consumption of the starting material, but a large excess is avoided to minimize the formation of the di-brominated product. The reaction is an electrophilic aromatic substitution on the pyrone ring, which is activated towards this reaction.[6]

  • Reaction:

    • Heat the reaction mixture to a gentle reflux (approximately 50-55 °C) using a heating mantle or an oil bath.

    • Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) every hour. (Eluent: 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid).

    • The reaction is typically complete within 4-8 hours. The disappearance of the coumalic acid spot on the TLC plate indicates the completion of the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • The succinimide byproduct will precipitate out of the chloroform. Filter the reaction mixture through a Büchner funnel to remove the precipitated succinimide.

    • Wash the collected solid with a small amount of cold chloroform.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

    • Critical Note: Avoid using a basic wash during the work-up, as this can promote the formation of the undesired 5-bromo isomer.[7]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in a hexane/ethyl acetate mixture.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3).

    • Collect the fractions containing the desired product, as indicated by TLC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 3-bromo-2-oxo-2H-pyran-5-carboxylic acid as a solid.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₆H₃BrO₄

  • Molecular Weight: 218.99 g/mol

  • Melting Point: Literature values should be consulted if available.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyran ring.

    • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the carbons of the brominated pyrone ring and the carboxylic acid.

    • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the product, with the characteristic isotopic pattern for a bromine-containing compound.

Safety and Handling Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.

  • Chloroform and dichloromethane are hazardous solvents. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion of Starting MaterialInsufficient reaction time or temperature.Increase the reaction time and monitor by TLC. Ensure the reaction temperature is maintained at 50-55 °C.
Formation of Di-brominated ProductExcess of NBS or prolonged reaction time.Use a stoichiometry of NBS closer to 1.0 equivalent. Monitor the reaction closely and stop it once the starting material is consumed.
Presence of 5-bromo IsomerBasic conditions during work-up.Avoid any basic washes. Purify carefully by column chromatography to separate the isomers.[7]

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid from coumalic acid. By carefully controlling the stoichiometry of N-bromosuccinimide and the reaction conditions, regioselective mono-bromination at the C3 position can be achieved. This application note serves as a comprehensive guide for researchers requiring this valuable synthetic intermediate for their drug discovery and materials science endeavors.

References

  • Chemat. N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Published July 8, 2025. Available from: [Link]

  • Wikipedia. N-Bromosuccinimide. Last modified October 26, 2023. Available from: [Link]

  • ResearchGate. Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. Available from: [Link]

  • Organic Syntheses. Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Org. Synth. 2015, 92, 148-155. Available from: [Link]

  • Chemspace. Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate. Available from: [Link]

  • Organic Syntheses. Coumalic acid. Org. Syn. Coll. Vol. 4, p.201 (1963); Vol. 32, p.28 (1952). Available from: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Published June 10, 2011. Available from: [Link]

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Application

preparation of ester derivatives from 3-bromo-2-oxo-2H-pyran-5-carboxylic acid

An In-Depth Guide to the Synthesis of Ester Derivatives from 3-Bromo-2-oxo-2H-pyran-5-carboxylic Acid Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive techni...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Ester Derivatives from 3-Bromo-2-oxo-2H-pyran-5-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the (CAS: 108723-62-2). As a key intermediate, its ester derivatives are of significant interest in medicinal chemistry and synthetic organic chemistry, leveraging its unique structural features for developing novel pharmaceuticals or agrochemicals.[1] This guide delves into the primary synthetic strategies, offering detailed protocols and the scientific rationale behind experimental choices to ensure procedural success and reproducibility.

Introduction: The Synthetic Landscape

3-Bromo-2-oxo-2H-pyran-5-carboxylic acid is a heterocyclic compound featuring a carboxylic acid, a reactive bromine atom, and a keto group within a pyran ring.[1] This polyfunctional nature demands careful consideration when selecting an esterification method. The goal is to achieve high conversion of the carboxylic acid to the desired ester while minimizing side reactions involving the other functional groups. The choice of methodology often represents a trade-off between reaction conditions, cost, scale, and substrate sensitivity. This guide will explore three robust and widely adopted esterification methodologies: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and an approach utilizing Phosphorous Oxychloride (POCl₃).

Section 1: A Comparative Overview of Synthetic Strategies

The conversion of a carboxylic acid to an ester can be accomplished through several pathways. The selection of an optimal method depends critically on the substrate's stability, steric hindrance, and the desired scale of the reaction.

Method Key Reagents Conditions Advantages Disadvantages
Fischer-Speier Esterification Alcohol (in excess, as solvent), Strong Acid Catalyst (H₂SO₄, p-TsOH)Reflux TemperatureLow cost, simple reagents, suitable for large scale.[2]Harsh acidic conditions, high temperatures, reversible equilibrium requires water removal.[3][4]
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalyst)Room Temperature, Neutral pH, Aprotic Solvent (DCM, THF)Mild conditions, high yields, suitable for acid/heat-sensitive substrates and sterically hindered alcohols.[5][6]Higher cost of reagents, formation of urea byproduct requires careful purification.[7]
POCl₃ Mediated Esterification Alcohol, POCl₃0°C to Room TemperatureMild, efficient, chemoselective, and functions well for primary alcohols at room temperature.[8]POCl₃ is corrosive and moisture-sensitive, requiring careful handling.
Fischer-Speier Esterification: The Classic Approach

This method involves the direct, acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[2] The reaction is an equilibrium process, and to drive it towards the product, water is typically removed, or a large excess of the alcohol is used as the solvent.[3][4]

Mechanism: The reaction proceeds via protonation of the carbonyl oxygen by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[2][9]

Steglich Esterification: The Mild and Modern Choice

The Steglich esterification is a powerful method that proceeds under exceptionally mild, neutral conditions, making it ideal for substrates with sensitive functional groups.[7] It utilizes a carbodiimide coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5]

Mechanism: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile compared to the alcohol, then attacks this intermediate to form a reactive acylpyridinium species ("active ester"). This species is highly susceptible to nucleophilic attack by the alcohol, yielding the final ester product and dicyclohexylurea (DCU), an insoluble byproduct that can often be removed by filtration.[5][7] The catalytic role of DMAP is crucial for accelerating the reaction and suppressing the formation of a stable N-acylurea byproduct.[5]

POCl₃ Mediated Esterification: An Efficient Alternative

Phosphorus oxychloride (POCl₃) serves as an effective activating agent for the esterification of carboxylic acids under mild conditions. This method is noted for its efficiency and chemoselectivity, tolerating other functional groups like hydroxyls and amines.[8]

Mechanism: It is proposed that POCl₃ reacts with the carboxylic acid to form a highly reactive acyloxyphosphonium intermediate. This intermediate is then readily attacked by the alcohol nucleophile to furnish the corresponding ester.

Section 2: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid is harmful if swallowed and causes skin and eye irritation.

Protocol 1: Fischer-Speier Esterification of 3-Bromo-2-oxo-2H-pyran-5-carboxylic Acid

This protocol describes a general procedure for synthesizing simple alkyl esters (e.g., methyl, ethyl) where the alcohol can be used in large excess.

Materials:

  • 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid (1.0 eq)

  • Anhydrous Alcohol (e.g., Methanol, Ethanol) (20-50 eq, used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Step-by-Step Procedure:

  • To a round-bottom flask, add 3-bromo-2-oxo-2H-pyran-5-carboxylic acid (1.0 eq).

  • Add the anhydrous alcohol (e.g., 25 mL per gram of carboxylic acid).

  • Stir the mixture to dissolve the solid. If needed, gently warm the mixture.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (0.1 eq) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (the boiling point of the alcohol used).[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (2x) to neutralize the acid catalyst, and finally with brine (1x).[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by recrystallization or column chromatography (e.g., silica gel using a hexane/EtOAc gradient) to obtain the pure ester derivative.

Causality and Experimental Insights:

  • Excess Alcohol: Using the alcohol as a solvent shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.[2][3]

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[9]

  • NaHCO₃ Wash: This step is crucial to remove any remaining acid catalyst and unreacted carboxylic acid, preventing potential hydrolysis of the ester product during storage.[3]

Protocol 2: Steglich Esterification of 3-Bromo-2-oxo-2H-pyran-5-carboxylic Acid

This protocol is ideal for producing esters where the alcohol may be sterically hindered or when milder conditions are required to preserve the integrity of the starting material.[6]

Materials:

  • 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid (1.0 eq)

  • Alcohol (1.1 - 1.5 eq)

  • N,N′-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-bromo-2-oxo-2H-pyran-5-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Stir the solution at room temperature until all solids have dissolved.

  • Cool the flask to 0°C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[7]

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove excess DMAP), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure ester.

Causality and Experimental Insights:

  • Anhydrous Conditions: Carbodiimides like DCC are sensitive to water, which would consume the reagent and lead to lower yields. Therefore, using dry solvents and glassware is essential.

  • DMAP as Catalyst: DMAP is a hypernucleophilic acyl-transfer catalyst. It is more nucleophilic than the alcohol and rapidly forms a highly reactive acylpyridinium intermediate, which is then attacked by the alcohol. This catalytic cycle significantly speeds up the esterification process.[5][7]

  • DCU Removal: The primary byproduct, DCU, is mostly insoluble in common organic solvents like DCM, allowing for its convenient removal by simple filtration.[7]

Section 3: Workflow and Mechanism Visualization

A clear understanding of the experimental workflow and reaction mechanism is paramount for successful synthesis.

Experimental Workflow: Steglich Esterification

The following diagram illustrates the logical flow of the Steglich esterification protocol.

Steglich_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up cluster_purification 4. Purification prep Dissolve Carboxylic Acid, Alcohol, and DMAP in anhydrous DCM cool Cool to 0°C prep->cool add_dcc Add DCC Solution (dropwise) cool->add_dcc react Stir at Room Temperature (4-24h) add_dcc->react filter_dcu Filter to Remove DCU Precipitate react->filter_dcu wash Aqueous Washes (HCl, NaHCO₃, Brine) filter_dcu->wash dry Dry Organic Layer (Na₂SO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography concentrate->purify product Pure Ester Product purify->product Steglich_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate ('Active Ester') O_Acylisourea->Acylpyridinium + DMAP - DCU DMAP DMAP Ester Ester Product (R-COOR') Acylpyridinium->Ester + R'-OH - DMAP (regenerated) Alcohol Alcohol (R'-OH) DCU DCU

Caption: Catalytic cycle of DMAP in Steglich Esterification.

Conclusion

The synthesis of ester derivatives from 3-bromo-2-oxo-2H-pyran-5-carboxylic acid is readily achievable through several established methods. For large-scale, cost-effective synthesis of simple esters, the Fischer-Speier esterification remains a viable option, provided the potential for acid-catalyzed side reactions is considered. However, for broader substrate scope, higher yields with sensitive or complex alcohols, and superior operational safety, the Steglich esterification is the recommended method. Its mild, room-temperature conditions are ideal for preserving the integrity of the polyfunctional pyran core. The choice of protocol should ultimately be guided by the specific alcohol to be esterified, the required scale of the synthesis, and the laboratory resources available.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • IntechOpen. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Google Patents.
  • Google Patents.
  • Wikipedia. Steglich esterification. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • Batool, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4983. [Link]

  • Chemspace. Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. [Link]

  • Der Pharma Chemica. (2016). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 8(19), 365-370. [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Deployment of 3-Bromo-2-oxo-2H-pyran-5-carboxylic Acid in Complex Natural Product Synthesis

Abstract The 2-pyrone (or α-pyrone) framework is a privileged heterocyclic motif integral to a multitude of natural products exhibiting a wide spectrum of biological activities, including antifungal, cytotoxic, and neuro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-pyrone (or α-pyrone) framework is a privileged heterocyclic motif integral to a multitude of natural products exhibiting a wide spectrum of biological activities, including antifungal, cytotoxic, and neurotoxic properties.[1][2] Among the functionalized pyrones available to the synthetic chemist, 3-bromo-2-oxo-2H-pyran-5-carboxylic acid and its derivatives stand out as exceptionally versatile building blocks. This guide provides an in-depth exploration of the strategic application of this reagent in the total synthesis of natural products. We will dissect the causality behind its utility in key transformations, provide field-proven, self-validating protocols for its use, and illustrate its power in constructing complex molecular architectures.

The Chemical Versatility of a Privileged Scaffold

3-Bromo-2-oxo-2H-pyran-5-carboxylic acid is a powerful synthon due to the orthogonal reactivity of its constituent functional groups. Its synthetic potential is primarily derived from three key features:

  • The Conjugated Diene System: The pyrone ring itself is an electron-deficient diene, primed for participation in [4+2] cycloaddition (Diels-Alder) reactions. This provides a robust method for the construction of six-membered rings.[3]

  • The C3-Bromo Substituent: The bromine atom is a versatile synthetic handle. It activates the pyrone for inverse-electron-demand Diels-Alder reactions and serves as a crucial site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide array of carbon-based substituents.[1][4]

  • The C5-Carboxylic Acid: This functional group offers a site for modification into esters, amides, or other functionalities. Critically, it can be used as a tethering point to append a dienophile, enabling complex intramolecular Diels-Alder (IMDA) reactions for the assembly of polycyclic or macrocyclic systems.[1][5]

The strategic combination of these reactive sites allows for elegant and efficient synthetic routes that rapidly build molecular complexity.

G cluster_da Cycloaddition Pathways cluster_cc Cross-Coupling Pathways main 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid DA [4+2] Diels-Alder Reaction (Intermolecular) main->DA with Dienophile IMDA Intramolecular Diels-Alder (via C5-tether) main->IMDA Tethering at -COOH CC Pd-Catalyzed Cross-Coupling (at C3-Bromo position) main->CC with Coupling Partner Retro_DA Retro-Diels-Alder (CO2 Extrusion) DA->Retro_DA Heat Polycycle Polycyclic/Macrocyclic Skeletons IMDA->Polycycle Aromatization Aromatic/Hydroaromatic Core Synthesis Retro_DA->Aromatization Diversification Functional Group Diversification (Aryl, Alkyl, Alkynyl) CC->Diversification

Caption: Synthetic utility of 3-bromo-2-pyrone derivatives.

Core Strategy: The Diels-Alder/Retro-Diels-Alder Cascade for Aromatic Ring Synthesis

One of the most powerful applications of 2-pyrones is in the construction of highly substituted aromatic rings via a thermal cycloaddition-cycloreversion cascade.[6] This sequence leverages the pyrone as a transient scaffold to assemble substituents in a regiocontrolled manner before being expelled as carbon dioxide.

The Causality of the Reaction:

  • [4+2] Cycloaddition: The 2-pyrone reacts as a diene with an electron-deficient dienophile (typically an alkyne for direct aromatization) to form a bicyclic lactone adduct. This step requires thermal energy to overcome the pyrone's partial aromatic character.[3]

  • Retro-Diels-Alder Extrusion: Upon formation, the bicyclic adduct is primed for a retro-Diels-Alder reaction. The expulsion of the stable and gaseous CO2 molecule is a powerful thermodynamic driving force, rendering this step effectively irreversible and leading to the formation of the new aromatic ring.[6]

This strategy is exceptionally valuable in natural product synthesis as it allows for the creation of sterically congested aromatic cores that would be difficult to access through traditional electrophilic aromatic substitution methods. The substitution pattern of the final product is a direct reflection of the substituents on the pyrone and the dienophile.

Application Protocol 1: Synthesis of a Substituted Phenyl Carboxylate

This protocol details a general, self-validating procedure for the synthesis of a functionalized aromatic ring using a methyl ester derivative of the title compound for improved solubility and handling.

Title: Synthesis of Methyl 3-Bromo-5-(methoxycarbonyl)benzoate via a [4+2] Cycloaddition-Extrusion Cascade.

Materials:

Reagent CAS Number M.W. Quantity Moles
Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate 42933-07-3 233.02 1.0 g 4.29 mmol
Dimethyl acetylenedicarboxylate (DMAD) 762-42-5 142.11 0.67 g (0.58 mL) 4.72 mmol

| o-Xylene | 95-47-6 | 106.16 | 20 mL | - |

Experimental Workflow:

workflow start Combine Reactants (Pyrone, DMAD, Xylene) in Round-Bottom Flask inert Fit with Reflux Condenser & Inert Gas Inlet (N2/Ar) start->inert heat Heat to Reflux (approx. 144°C) Monitor CO2 evolution inert->heat monitor Monitor Reaction (TLC or LC-MS) (approx. 12-24 h) heat->monitor cool Cool to Room Temp. monitor->cool concentrate Concentrate in vacuo cool->concentrate purify Purify via Flash Column Chromatography (Hexanes/EtOAc gradient) concentrate->purify end Characterize Product (NMR, MS, IR) purify->end

Caption: Workflow for the Diels-Alder/Retro-Diels-Alder reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate (1.0 g, 4.29 mmol) and o-xylene (20 mL).

  • Reagent Addition: Add dimethyl acetylenedicarboxylate (DMAD) (0.58 mL, 4.72 mmol, 1.1 equiv) to the suspension.

  • Inert Atmosphere: Fit the flask with a reflux condenser and an inert gas inlet (Nitrogen or Argon). Begin bubbling inert gas through the solvent for 10-15 minutes to deoxygenate the system.

  • Heating: Lower the flask into a pre-heated oil bath at 150°C and heat the reaction mixture to a steady reflux (approx. 144°C).

  • Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by observing the gentle evolution of CO2 gas (bubbling). Additionally, small aliquots can be taken periodically and analyzed by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting pyrone. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete (as judged by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the o-xylene. The resulting crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure aromatic product.

Expertise & Causality:

  • Choice of Ester: The methyl ester of the pyrone is used instead of the free carboxylic acid to prevent potential side reactions at high temperatures (e.g., decarboxylation at the C5 position) and to improve solubility in organic solvents.[5]

  • High Temperature: The reaction requires significant thermal energy to overcome the kinetic barrier of the cycloaddition and to facilitate the subsequent CO2 extrusion.[6] o-Xylene is an excellent solvent as its boiling point is appropriate for this transformation.

  • Inert Atmosphere: Prevents oxidation of starting materials and products at elevated temperatures, ensuring higher yields and cleaner reaction profiles.

Application Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

The C3-bromo position is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of 3-aryl-2-pyrones, which are themselves valuable intermediates or target natural products.

Title: Synthesis of Methyl 3-phenyl-2-oxo-2H-pyran-5-carboxylate.

Materials:

Reagent CAS Number M.W. Quantity Moles
Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate 42933-07-3 233.02 500 mg 2.15 mmol
Phenylboronic acid 98-80-6 121.93 314 mg 2.58 mmol
Pd(PPh₃)₄ 14221-01-3 1155.56 124 mg 0.107 mmol
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 891 mg 6.45 mmol

| Toluene / Ethanol / Water | - | - | 12 mL | 4:1:1 ratio |

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL Schlenk flask, combine methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate (500 mg, 2.15 mmol), phenylboronic acid (314 mg, 2.58 mmol, 1.2 equiv), and potassium carbonate (891 mg, 6.45 mmol, 3.0 equiv).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (124 mg, 5 mol%).

  • Solvent Addition & Degassing: Add the solvent mixture (8 mL Toluene, 2 mL Ethanol, 2 mL Water). Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). This step is critical for catalyst stability.

  • Heating: Heat the reaction mixture to 90°C with vigorous stirring for 6-12 hours.

  • Monitoring (Self-Validation): The reaction progress is monitored by TLC or LC-MS, observing the disappearance of the bromo-pyrone starting material.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-phenyl-2-pyrone.

Expertise & Causality:

  • Catalyst: Pd(PPh₃)₄ is a robust Pd(0) source for Suzuki couplings. The phosphine ligands stabilize the palladium center throughout the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Base: Potassium carbonate is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers the phenyl group to the palladium center.

  • Degassing: The Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. Thorough degassing is paramount for a successful and reproducible reaction.

Conclusion

3-Bromo-2-oxo-2H-pyran-5-carboxylic acid is a testament to the power of a well-functionalized building block in modern organic synthesis. Its ability to participate in elegant cycloaddition cascades for aromatic ring formation and its amenability to late-stage diversification via cross-coupling reactions make it an invaluable tool for researchers and drug development professionals. The protocols described herein are designed to be robust and self-validating, providing a solid foundation for the strategic incorporation of this pyrone into the total synthesis of complex and biologically significant natural products.[2]

References

  • Lee, J. S. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs, 13(3), 1581-1620. [Link]

  • ResearchGate. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs. [Link]

  • Sosnovskikh, V. Y., & Obydennov, D. L. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Organics, 4(4), 513-547. [Link]

  • Ellis, G. P., & Jones, G. (1966). Synthesis of 3-bromo-2-pyrones and their reactions with bases. Journal of the Chemical Society C: Organic, 900-904. [Link]

  • Ahmad, T., et al. (2021). Emergence of 2-Pyrone and Its Derivatives, from Synthesis to Biological Perspective: An Overview and Current Status. Topics in Current Chemistry. [Link]

  • Deng, L., et al. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 129(20), 6352–6353. [Link]

  • Al-Zandi, K. A., et al. (2020). Pyrone-derived Marine Natural Products: A review on Isolation, Bio-activities and Synthesis. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Baran, P. S., et al. (2018). Divergent Synthesis of Pyrone Diterpenes via Radical Cross Coupling. Journal of the American Chemical Society, 140(25), 7832–7836. [Link]

  • Kim, H., & Lee, H. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Organic Syntheses, 92, 148-159. [Link]

  • Kotretsou, S. I., et al. (2000). A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. Synthetic Communications, 30(7), 1271-1286. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Pyrone Starting from Renewable Resources. Request PDF. [Link]

  • Si, T., et al. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14, 7642-7666. [Link]

  • Chemical Sourcing. (n.d.). Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate. Product Page. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrones. Reaction Page. [Link]

  • Beilstein Journals. (2020). All-carbon [3 + 2] cycloaddition in natural product synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. Publication. [Link]

  • Ashenhurst, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. [Link]

Sources

Application

Application Note: A Strategic Guide to Organic Solvents for Reactions of 3-Bromo-2-oxo-2H-pyran-5-carboxylic Acid

Abstract 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid is a versatile heterocyclic building block possessing multiple reactive sites: a carboxylic acid, an activated carbon-bromine bond, and a conjugated pyrone ring system. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Bromo-2-oxo-2H-pyran-5-carboxylic acid is a versatile heterocyclic building block possessing multiple reactive sites: a carboxylic acid, an activated carbon-bromine bond, and a conjugated pyrone ring system. The successful execution of synthetic transformations involving this substrate is critically dependent on the judicious selection of the reaction solvent. This guide provides a comprehensive analysis of solvent effects and offers detailed protocols for key reaction classes, including amide coupling, esterification, and nucleophilic substitution. By elucidating the causality behind solvent choice, this document serves as a vital resource for researchers in medicinal chemistry and organic synthesis to optimize reaction outcomes, enhance yields, and minimize side-product formation.

Physicochemical Profile & Reactivity Overview

3-Bromo-2-oxo-2H-pyran-5-carboxylic acid (CAS 108723-62-2) is a solid, polyfunctional organic compound. Its structure presents a unique combination of chemical functionalities that dictate its solubility and reactivity.

  • Carboxylic Acid (-COOH): This group is polar and acts as a hydrogen bond donor, imparting solubility in polar protic solvents and enabling reactions such as esterification and amidation.

  • α,β-Unsaturated Lactone (Pyrone Ring): The electron-withdrawing nature of the lactone carbonyl and the conjugated system makes the ring electron-deficient.

  • Vinyl Bromide (-Br): The bromine atom at the C3 position is attached to an electron-deficient sp² carbon, making it a suitable leaving group for nucleophilic aromatic substitution (SNAr) type reactions.

The molecule's overall moderate to high polarity suggests that it will be most soluble in polar organic solvents. However, the optimal solvent choice is not merely a matter of solubility but is intimately linked to the specific reaction mechanism being targeted.

PropertyValueSource
CAS Number 108723-62-2[1]
Molecular Formula C₆H₃BrO₄
Molecular Weight 218.99 g/mol
Physical Form Solid[1]
Storage Sealed in dry, room temperature conditions

The Causality of Solvent Selection in Key Transformations

The choice of solvent directly influences reaction rates, equilibria, and the stability of reactants, intermediates, and transition states. For 3-bromo-2-oxo-2H-pyran-5-carboxylic acid, three primary reaction classes highlight the importance of strategic solvent selection.

Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is often challenging due to the formation of an unreactive ammonium-carboxylate salt.[2] Therefore, coupling agents are typically required. The solvent must dissolve the polar carboxylic acid, the amine, and the coupling reagents while facilitating the desired reaction pathway.

  • Polar Aprotic Solvents (DMF, DCM, Pyridine): These are the solvents of choice for modern amide coupling reactions.

    • N,N-Dimethylformamide (DMF): Its high dielectric constant effectively dissolves most reactants and coupling agents (e.g., HATU, EDC). It does not engage in hydrogen bonding that could deactivate the nucleophilic amine.

    • Dichloromethane (DCM): A less polar but effective solvent for many coupling reactions at or below room temperature. Its volatility simplifies product workup.

    • Pyridine: Can serve as both a polar aprotic solvent and a base to neutralize the acid generated during the reaction. It is particularly effective in reactions mediated by reagents like TiCl₄.[3]

Esterification

Esterification of the carboxylic acid can be achieved through several methods, each with distinct solvent requirements.

  • Fischer Esterification: In this classic acid-catalyzed method, the alcohol reactant is often used in large excess and serves as the solvent.[4][5] This drives the equilibrium towards the product ester. The reaction requires an acid catalyst, such as concentrated H₂SO₄ or tosic acid (TsOH).[4]

  • Alkyl Halide Esterification: Reaction with an alkyl halide in the presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is best performed in polar aprotic solvents like Acetone or Acetonitrile (ACN) . These solvents facilitate the SN2 reaction between the carboxylate anion and the alkyl halide by solvating the counter-ion without deactivating the nucleophile.

Nucleophilic Aromatic Substitution (SNAr)

The C3-Br bond is susceptible to displacement by nucleophiles due to the electron-deficient nature of the pyrone ring. The mechanism proceeds via a resonance-stabilized anionic intermediate (a Meisenheimer-like complex).[6]

  • Polar Aprotic Solvents (DMSO, DMF): These solvents are paramount for SNAr reactions.[7] They excel at solvating cations but leave the anionic nucleophile relatively "bare" and highly reactive. This significantly accelerates the initial nucleophilic attack on the aromatic ring.

  • Polar Protic Solvents (e.g., Alcohols, Water): These solvents are generally avoided for SNAr reactions. They form strong hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and drastically reduces its reactivity, thereby slowing or preventing the reaction.

Visual Workflow for Solvent Selection

The following diagram provides a logical decision-making process for selecting a suitable solvent system based on the intended chemical transformation.

SolventSelection start_node Define Reaction Type for 3-bromo-2-oxo-2H-pyran-5-carboxylic acid reaction_type reaction_type start_node->reaction_type Start solvent_class_amide Use Polar Aprotic Solvent reaction_type->solvent_class_amide Amide Coupling solvent_class_ester Method Dependent reaction_type->solvent_class_ester Esterification solvent_class_snar Use Polar Aprotic Solvent reaction_type->solvent_class_snar Nucleophilic Substitution (SNAr) solvent_class solvent_class solvent_example solvent_example decision decision note note solvent_example_amide Primary Choices: - Anhydrous DMF - Anhydrous DCM - Pyridine solvent_class_amide->solvent_example_amide Examples decision_ester Fischer or Alkyl Halide? solvent_class_ester->decision_ester Select Method solvent_example_snar Primary Choices: - DMSO - DMF - NMP solvent_class_snar->solvent_example_snar Examples note_amide Ensures solubility of coupling reagents (HATU, EDC, TiCl4) and prevents salt formation. solvent_example_amide->note_amide solvent_example_fischer Use Alcohol as Solvent (e.g., MeOH, EtOH) + Acid Catalyst (H2SO4) decision_ester->solvent_example_fischer Fischer solvent_example_alkyl Use Polar Aprotic Solvent (e.g., Acetone, ACN) + Base (K2CO3) decision_ester->solvent_example_alkyl Alkyl Halide note_snar Maximizes nucleophile reactivity by avoiding H-bonding. Stabilizes Meisenheimer intermediate. solvent_example_snar->note_snar

Caption: A decision-making workflow for selecting an appropriate organic solvent.

Experimental Protocols

The following protocols provide validated, step-by-step methodologies for solvent screening and a representative amide coupling reaction.

Protocol 1: General Procedure for Solubility Screening

Objective: To rapidly determine the solubility of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid in a range of common laboratory solvents. This is a critical first step before setting up any reaction.

Materials:

  • 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid

  • Test solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetonitrile, DMF, DMSO, Methanol, Toluene, Hexanes)

  • Small glass vials (1-2 mL) with caps

  • Vortex mixer and/or sonicator

  • Heat gun or water bath

Procedure:

  • Preparation: Label a series of vials, one for each test solvent.

  • Aliquot Substrate: Add approximately 2-5 mg of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid to each vial.

  • Solvent Addition: Add 0.5 mL of the first test solvent to the corresponding vial.

  • Room Temperature Test: Cap the vial and vortex vigorously for 30-60 seconds. If the solid persists, place the vial in a sonicator bath for 2-5 minutes.

  • Observation: Visually inspect for undissolved solid. Record the result as "Soluble," "Partially Soluble," or "Insoluble" at room temperature.

  • Elevated Temperature Test (for insoluble/partially soluble samples): Gently warm the vial using a heat gun or in a warm water bath (do not exceed the solvent's boiling point). Observe if the solid dissolves.

  • Record Results: Note any changes upon heating and cooling. A good reaction solvent should fully dissolve the substrate, ideally at room temperature.

  • Repeat: Repeat steps 3-7 for each test solvent.

Protocol 2: Titanium-Mediated Amide Coupling with Benzylamine

Objective: To synthesize N-benzyl-3-bromo-2-oxo-2H-pyran-5-carboxamide, demonstrating a robust amide coupling protocol in pyridine. This method is adapted from a general procedure for direct amidation using TiCl₄.[3]

Materials:

  • 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid (219 mg, 1.0 mmol, 1.0 eq)

  • Benzylamine (107 mg, 1.0 mmol, 1.0 eq)

  • Titanium (IV) chloride (TiCl₄) (0.33 mL of a 1.0 M solution in DCM, or 57 mg, 0.3 mmol, 3.0 eq)

  • Anhydrous Pyridine (10 mL)

  • Anhydrous Toluene

  • 1 N HCl (aqueous solution)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Screw-capped vial (20 mL), magnetic stir bar, and stir plate/heater

Procedure:

  • Reaction Setup: To a dry, screw-capped vial containing a magnetic stir bar, add 3-bromo-2-oxo-2H-pyran-5-carboxylic acid (1.0 mmol).

  • Solvent and Reagents: Add anhydrous pyridine (10 mL) to dissolve the acid. Add benzylamine (1.0 mmol).

  • Catalyst Addition: Slowly add TiCl₄ (3.0 mmol) to the stirred solution. The mixture may become warm and change color. Caution: TiCl₄ is corrosive and reacts violently with moisture; handle in a fume hood under an inert atmosphere (N₂ or Ar).

  • Reaction: Tightly seal the vial and heat the reaction mixture to 85 °C with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Workup - Solvent Removal: Cool the reaction mixture to room temperature. Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Workup - Extraction: Treat the residue with 1 N HCl (10 mL) and extract with DCM or EtOAc (3 x 15 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with 1 N HCl (10 mL), saturated NaHCO₃ solution (10 mL), and finally with brine (10 mL). The bicarb wash removes any unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-benzyl-3-bromo-2-oxo-2H-pyran-5-carboxamide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Chemspace. Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate - C7H5BrO4. [Link]

  • PubChem. methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Weldegirma, S. Organic Chemistry 1: An open textbook - 9.2. Common nucleophilic substitution reactions. University of South Florida. [Link]

  • Google Patents.
  • Organic Syntheses. Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. [Link]

  • The Journal of Organic Chemistry. Divergent NHC-Catalyzed Oxidative Transformations of 3-Bromoenal: Selective Synthesis of 2H-Pyran-2-ones and Chiral Dihydropyranones. ACS Publications. [Link]

  • ResearchGate. Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. [Link]

  • ResearchGate. Synthesis, reactions and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl). [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • Chemistry LibreTexts. 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • G. Sello, et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. [Link]

  • Preprints.org. Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. [Link]

  • ResearchGate. Effect of Various Solvents on the Esterification Reaction. [Link]

  • Michigan State University Department of Chemistry. Carboxylic Acid Reactivity. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • UCLA - Chemistry and Biochemistry. Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate) Intermediates. [Link]

  • National Center for Biotechnology Information. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Organic & Biomolecular Chemistry. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. RSC Publishing. [Link]

  • MDPI. Synthesis of 3-Bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-amide. [Link]

  • Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-Bromo-2-oxo-2H-pyran-5-carboxylic Acid

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling to formulate 3-bromo-2-oxo-2H-pyran-5-carboxylic acid (also known as 3-bromocoumalic acid) for in vitro a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling to formulate 3-bromo-2-oxo-2H-pyran-5-carboxylic acid (also known as 3-bromocoumalic acid) for in vitro and in vivo assays.

This guide provides a deep dive into the physicochemical causality behind its poor aqueous solubility and offers self-validating protocols to achieve stable, dissolved formulations without compromising the molecule's structural integrity.

The Core Dilemma: Solubility vs. Stability

To successfully dissolve 3-bromo-2-oxo-2H-pyran-5-carboxylic acid, you must first understand the conflicting nature of its functional groups.

The Hydrophobic Core: The molecule features a planar 2-oxo-2H-pyran (α-pyrone) ring and a C3-bromine atom. The heavy halogen increases the molecule's polarizability and LogP, creating a highly stable, lipophilic crystal lattice that strongly resists hydration ().

The pH Trap: The C5-carboxylic acid provides a theoretical pathway to aqueous solubility. The predicted pKa of the parent coumalic acid is approximately 2.80 ([1]). Standard chemical logic dictates that raising the pH above 4.0 will deprotonate the carboxylic acid, forming a highly soluble anion. However, the 2-oxo-2H-pyran ring is a lactone. Lactone rings are highly susceptible to pH-dependent hydrolysis; at physiological pH (7.4) or higher, hydroxide ions attack the C2 carbonyl. This leads to irreversible acyl cleavage and ring opening, destroying the active pharmacophore ([2]). The equilibrium significantly favors the inactive, ring-opened carboxylate form in neutral or basic conditions ([3]).

Quantitative Data: The pH Operating Window

To balance solubility (which requires a higher pH) and lactone stability (which requires a lower pH), we must operate within a strict physicochemical window.

Table 1: Physicochemical Drivers of Insolubility
Structural FeatureProperty ImpactSolvation Consequence
2-oxo-2H-pyran ring Planar, lipophilicHigh crystal lattice energy; resists water intercalation.
C3-Bromine atom Increased LogPEnhances hydrophobicity; promotes halogen bonding in the solid state.
C5-Carboxylic Acid Ionizable (pKa ~2.8)Provides a handle for aqueous solubility via deprotonation.
Lactone Ester Bond Electrophilic carbonylSusceptible to irreversible base-catalyzed acyl cleavage at pH > 6.
Table 2: pH vs. Solubility & Lactone Stability Trade-offs
Media pHCarboxylic Acid StateLactone Ring StateEstimated Half-Life (T1/2)Formulation Recommendation
pH < 3.0 Protonated (Neutral)Intact> 48 hoursPoor solubility; avoid unless using heavy co-solvents.
pH 4.5 - 5.5 Deprotonated (Anion)Intact~ 12 - 24 hoursOptimal window for aqueous dissolution.
pH 7.4 (PBS) Deprotonated (Anion)Hydrolyzing< 30 minutesAvoid; rapid degradation of the pharmacophore.
pH > 8.0 Deprotonated (Anion)Fully Cleaved< 5 minutesDestroys compound entirely.

Decision Matrix & Formulation Workflow

SolubilityWorkflow Start Determine Target Aqueous Concentration LowConc < 0.1 mg/mL Start->LowConc HighConc > 0.1 mg/mL Start->HighConc DirectDissolve Direct Buffer Dissolution (pH 4.5 - 5.5) LowConc->DirectDissolve CoSolvent Co-Solvent Approach (Dissolve in DMSO/DMF) HighConc->CoSolvent HydrolysisCheck HPLC Stability Check (Monitor Lactone Ring) DirectDissolve->HydrolysisCheck Dilution Dilute in Aqueous Buffer (Final DMSO < 1%) CoSolvent->Dilution Dilution->HydrolysisCheck Degradation Ring Opened? Lower pH & Chill HydrolysisCheck->Degradation Degradation Detected Success Stable Solution Achieved HydrolysisCheck->Success Intact Peak Degradation->DirectDissolve

Workflow for dissolving 3-bromo-2-oxo-2H-pyran-5-carboxylic acid while preventing hydrolysis.

Self-Validating Experimental Protocols

To ensure data integrity, every dissolution strategy must include an internal validation step to confirm the lactone ring remains intact.

Protocol A: Co-Solvent Mediated Dilution (For In Vitro Assays)

Because coumaric and pyran derivatives are highly soluble in organic solvents, dissolving the compound in DMSO or DMF prior to aqueous dilution is the industry standard ([5]).

  • Stock Preparation: Weigh 1.0 mg of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid. Dissolve in 100 µL of anhydrous DMSO to create a 10 mg/mL stock. Vortex until completely clear.

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer, adjusted strictly to pH 5.0 .

  • Dilution: Dropwise, add 10 µL of the DMSO stock to 990 µL of the Acetate buffer while vortexing vigorously. This prevents localized precipitation and yields a 0.1 mg/mL solution with 1% DMSO.

  • Self-Validation Step (HPLC-UV): Immediately inject 10 µL of the final aqueous solution into an HPLC system (monitor at λmax ~310 nm). Compare the retention time to a 100% DMSO standard. If a new, more polar peak appears at an earlier retention time, acyl cleavage has occurred. If the peak matches the DMSO standard, your formulation is stable and ready for use.

Protocol B: Cyclodextrin Complexation (For Cell-Based Assays)

If your cell lines cannot tolerate DMSO, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to physically shield the hydrophobic brominated pyrone ring from water, enhancing solubility without altering the pH.

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in mildly acidic sterile water (pH 5.0).

  • Complexation: Add excess 3-bromo-2-oxo-2H-pyran-5-carboxylic acid powder to the solution.

  • Equilibration: Stir at room temperature for 24 hours, strictly protected from light.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation Step (UV-Vis): To confirm the compound is encapsulated and not degraded, perform a UV-Vis spectral scan (200-400 nm). The intact pyrone ring exhibits a distinct λmax compared to the hydrolyzed acyclic form. A shift in λmax indicates ring opening.

Frequently Asked Questions (FAQs)

Q: My compound dissolved instantly when I added 0.1 M NaOH, but my biological assay showed zero activity. What happened? A: You achieved solubility at the cost of molecular integrity. The high pH of 0.1 M NaOH caused immediate, irreversible base-catalyzed lactonolysis ([4]). You effectively tested a degraded, ring-opened byproduct rather than 3-bromo-2-oxo-2H-pyran-5-carboxylic acid. Always keep the pH below 6.0.

Q: Can I store the aqueous solutions for future experiments? A: No. Aqueous solutions of lactone-containing compounds should not be stored for more than one day due to the risk of slow hydrolysis over time ([5]). Always prepare fresh aqueous dilutions from a frozen, anhydrous DMSO stock immediately before your experiment. Keep the working solutions on ice to slow down hydrolysis kinetics ([3]).

Q: Why does the compound crash out when I dilute my DMSO stock into PBS? A: PBS has a pH of 7.4 and high ionic strength. While the pH is high enough to cause slow hydrolysis, the immediate issue is "solvent shift precipitation." The hydrophobic brominated core rapidly aggregates before the carboxylic acid can fully solvate. Ensure you add the DMSO stock dropwise into a vigorously stirring buffer, preferably at pH 5.0.

References

  • [4] N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner. PubMed (Infect Immun. 2002). Available at: [Link]

  • [2] A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues. PubMed (Biochemistry 1990). Available at: [Link]

Sources

Optimization

preventing unwanted decarboxylation of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid during heating

Prepared by the Senior Application Scientist Team Welcome to the technical support resource for 3-bromo-2-oxo-2H-pyran-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 3-bromo-2-oxo-2H-pyran-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance on a critical challenge associated with this valuable synthetic intermediate: preventing its unwanted thermal decarboxylation. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your compound and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid.

Q1: Why is 3-bromo-2-oxo-2H-pyran-5-carboxylic acid so susceptible to decarboxylation when heated?

The susceptibility of this molecule to decarboxylation stems from its electronic structure, which is analogous to that of a β-keto acid.[1][2] In classic β-keto acids, a ketone group is positioned at the beta-carbon relative to a carboxylic acid. This arrangement allows the molecule to form a stable, cyclic six-membered transition state upon heating, which greatly facilitates the elimination of carbon dioxide (CO₂).

In 3-bromo-2-oxo-2H-pyran-5-carboxylic acid, the C2-carbonyl group and the C5-carboxylic acid are connected through a conjugated π-system (a vinylogous relationship). This vinylogy allows for a similar electronic rearrangement, where the pyranone ring oxygen and carbonyl can participate in stabilizing the transition state for CO₂ loss. Heating provides the necessary activation energy to overcome this barrier, leading to the formation of a decarboxylated pyrone derivative.

Q2: What is the likely mechanism of thermal decarboxylation for this compound?

The decarboxylation is believed to proceed through a concerted, pericyclic mechanism involving a six-membered ring transition state, similar to other β-keto acids.[2] Upon heating, the carboxylic acid proton is transferred to the C2-carbonyl oxygen, while the C-C bond between the carboxyl group and the pyran ring is cleaved. This process results in the formation of an enol intermediate and the release of CO₂, a thermodynamically favorable process. The enol intermediate then rapidly tautomerizes to the more stable keto form, yielding the final decarboxylated product.

Caption: Proposed mechanism for thermal decarboxylation.

Q3: What are the key experimental factors that accelerate this unwanted reaction?

Several factors can significantly increase the rate of decarboxylation:

  • Temperature: This is the most critical factor. The rate of decarboxylation increases exponentially with temperature. Even moderate heating (50-150°C) can be sufficient to initiate CO₂ loss in susceptible molecules.[1]

  • Solvent: The choice of solvent can influence the reaction rate. Polar protic solvents, especially water, can potentially facilitate decarboxylation through alternative, hydrolytic ring-opening pathways.[3] The polarity of the solvent can also affect the stability of the cyclic transition state.[4][5]

  • pH: Both strongly acidic and basic conditions can promote decarboxylation, though through different mechanisms. Acid catalysis can occur by protonating the pyrone ring, while basic conditions can deprotonate other parts of the molecule, potentially leading to side reactions.[1][6][7] For many β-keto acids, maintaining a neutral to slightly alkaline pH helps to keep the molecule in its carboxylate anion form, which is more resistant to the cyclic decarboxylation mechanism.[8]

  • Presence of Metal Catalysts: Trace amounts of various transition metals can catalyze decarboxylation reactions.[9] Care should be taken to use clean glassware and high-purity reagents.

Q4: Is it possible to predict the exact temperature at which my compound will start to decarboxylate?

While a precise universal temperature is not available, you can determine the thermal stability profile for your specific sample using thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature. A sharp decrease in mass corresponding to the loss of CO₂ (approx. 20.1% of the total mass of 218.99 g/mol ) would indicate the onset temperature of decarboxylation. This empirical data is invaluable for planning subsequent reactions.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered when working with 3-bromo-2-oxo-2H-pyran-5-carboxylic acid.

Symptom / Observation Probable Cause Recommended Solution & Rationale
Low or no recovery of starting material after a reaction performed at elevated temperature. Thermal Decarboxylation: The reaction temperature exceeded the stability threshold of the molecule, leading to the loss of the carboxylic acid group as CO₂.1. Lower the Reaction Temperature: Investigate if the desired reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst. 2. Use Protective Derivatization: Convert the carboxylic acid to a more thermally stable ester or amide before heating. See Protocol 1 for details.
Appearance of a major, non-polar byproduct in TLC or LC-MS analysis with a mass of [M-44]. Product of Decarboxylation: The byproduct is almost certainly the decarboxylated pyrone. The loss of the COOH group (45 amu) and gain of a proton (1 amu) results in a net mass loss of 44 amu.1. Confirm Structure: Isolate and characterize the byproduct (e.g., via ¹H NMR) to confirm the loss of the carboxylic acid proton and the presence of a new proton on the pyran ring. 2. Implement Preventative Strategies: Refer to the protocols in Section 3 to mitigate decarboxylation in future experiments.
Inconsistent reaction outcomes or yields when using different solvent batches. Solvent Impurities (Water or Acidity): Trace amounts of water or acid in the solvent can catalyze decarboxylation, especially upon heating.[3][7]1. Use Anhydrous Solvents: Always use freshly dried, high-purity anhydrous solvents. 2. Add a Proton Sponge: For extremely sensitive reactions, consider adding a non-nucleophilic base (e.g., proton-sponge) to scavenge any trace acidity.

Section 3: Recommended Protocols & Preventative Strategies

To preserve the integrity of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid, we recommend a primary strategy of protective derivatization, which renders the molecule stable to heat.

Protocol 1: Protective Esterification to Prevent Decarboxylation

The most robust method to prevent decarboxylation is to temporarily convert the vulnerable carboxylic acid into a more stable ester. The methyl ester is a common choice due to the ease of its formation and subsequent removal under mild conditions. This workflow allows for reactions to be performed at higher temperatures without risking CO₂ loss.

Protective_Workflow cluster_workflow Protective Derivatization Workflow start Start: 3-bromo-2-oxo-2H-pyran-5-carboxylic acid (Thermally Labile) step1 Step 1: Esterification (e.g., TMS-diazomethane or SOCl₂/MeOH) Forms Thermally Stable Ester start->step1 Protect step2 Step 2: Perform Desired Reaction (e.g., Heck coupling, Suzuki reaction) Can now be performed with heating. step1->step2 React step3 Step 3: Mild Hydrolysis (e.g., LiOH in THF/H₂O) Regenerates the Carboxylic Acid step2->step3 Deprotect end End Product: Functionalized Carboxylic Acid (Decarboxylation Avoided) step3->end

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 3-Bromo-2-oxo-2H-pyran-5-carboxylic Acid

Welcome to the Technical Support Center for 3-bromo-2-oxo-2H-pyran-5-carboxylic acid (commonly known as 3-bromocoumalic acid). This compound is a highly valuable intermediate in molecular electronics, complex organic syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-bromo-2-oxo-2H-pyran-5-carboxylic acid (commonly known as 3-bromocoumalic acid). This compound is a highly valuable intermediate in molecular electronics, complex organic synthesis, and drug development—notably serving as an inhibitor of the MurA enzyme (UDP-N-acetylglucosamine 1-carboxyvinyltransferase) in E. coli peptidoglycan biosynthesis[1].

Despite its utility, its synthesis via the electrophilic bromination of coumalic acid frequently yields complex impurity profiles. This guide provides mechanistic troubleshooting, validated separation strategies, and step-by-step purification protocols to ensure high-purity isolation.

Visualizing the Reaction & Impurity Pathway

Understanding the mechanism of impurity formation is the first step in designing a self-validating purification protocol.

ReactionPathway CA Coumalic Acid (Starting Material) BCA 3-Bromo-2-oxo-2H-pyran- 5-carboxylic acid (Target) CA->BCA Electrophilic Bromination (C3 Position) DBP 3,5-Dibromo-2-pyrone (Major Impurity) CA->DBP Bromo-decarboxylation (C5 Position) BCA->DBP Excess Br2 / Heat

Reaction pathway showing target synthesis and the bromo-decarboxylation impurity.

Troubleshooting & FAQs

Q1: Why is my yield of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid low, and what is the major non-polar impurity forming in the reaction? A: The most common cause of yield loss during the bromination of coumalic acid is over-reaction leading to 3,5-dibromo-2-pyrone . Mechanistically, coumalic acid undergoes electrophilic aromatic bromination at the electron-rich C3 position to form your target. However, if the temperature is too high or excess brominating agent is used, a subsequent electrophilic attack at the C5 position triggers a bromo-decarboxylation event, releasing CO₂ and forming 3,5-dibromo-2-pyrone[2]. Causality & Fix: To suppress this, strictly control the stoichiometry of your brominating agent (e.g., pyridinium tribromide or Br₂/AcOH) and maintain the reaction temperature within specified limits.

Q2: How can I separate unreacted coumalic acid from the brominated product? A: Unreacted coumalic acid and 3-bromocoumalic acid have very similar polarities, making standard silica gel chromatography challenging. The most effective method is exploiting their differential solubility. 3-Bromocoumalic acid is significantly more lipophilic due to the bromine atom. A selective trituration using cold methanol or a carefully controlled recrystallization from glacial acetic acid can precipitate the brominated product while leaving the unreacted starting material in the polar mother liquor.

Q3: Is it better to purify the free carboxylic acid or its methyl ester derivative? A: For large-scale or highly demanding purity requirements, esterification-assisted purification is the industry standard. Converting the crude acid mixture to its methyl ester (methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate) drastically improves its solubility profile in organic solvents. The methyl ester can be highly purified by recrystallization from a toluene/isohexane mixture (yielding >82% recovery)[3]. After purification, the ester can be quantitatively hydrolyzed back to the free acid if required.

Q4: What are the safety and handling considerations during this purification? A: 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[4]. Furthermore, the impurities generated (like bromine gas from unreacted reagents) necessitate performing all heated filtrations and recrystallizations in a well-ventilated fume hood.

Quantitative Data: Physicochemical Properties & Separation Matrix

To design a self-validating purification system, use the following parameters to track your product and impurities via TLC or HPLC during the workflow.

CompoundMolecular WeightRf Value (Hexane:EtOAc 5:1)Polarity / Solubility ProfileSeparation Strategy
Coumalic Acid (SM)140.10 g/mol ~0.10High polarity; soluble in hot MeOH.Remains in polar mother liquors during crystallization.
3-Bromocoumalic Acid (Target)218.99 g/mol ~0.25Moderate polarity; soluble in hot AcOH.Crystallizes from glacial acetic acid or toluene/isohexane (as ester).
3,5-Dibromo-2-pyrone (Impurity)253.88 g/mol 0.40Low polarity; soluble in hexanes/DCM.Removed via non-polar solvent washes (e.g., cold isohexane).
Experimental Protocols: Step-by-Step Methodologies
Protocol A: Esterification-Assisted Purification (Recommended for High Purity)

This protocol leverages the superior crystallization properties of the methyl ester derivative, avoiding the co-precipitation issues common with the free acid[3].

EsterWorkflow Step1 1. Esterification (MeOH, H2SO4 or MeI/Base) Step2 2. Dissolve Crude Ester in Hot Toluene (60°C) Step1->Step2 Step3 3. Anti-Solvent Addition (Add Isohexane slowly) Step2->Step3 Step4 4. Controlled Cooling (Cool to 5°C over 3h) Step3->Step4 Step5 5. Filtration & Wash (Cold Isohexane) Step4->Step5 Step6 Pure Methyl 3-Bromocoumalate (>98% Purity) Step5->Step6

Workflow for the esterification-assisted purification of 3-bromocoumalic acid.

Step-by-Step Procedure:

  • Derivatization: Convert crude 3-bromo-2-oxo-2H-pyran-5-carboxylic acid to its methyl ester using standard Fischer esterification (MeOH/catalytic H₂SO₄) or dimethyl sulfate/base[5].

  • Dissolution: Concentrate the crude ester in vacuo. Dissolve the residue in a minimal volume of hot toluene at 60 °C.

  • Anti-Solvent Addition: While maintaining the temperature at 60 °C, slowly add isohexane (approximately 2.5 to 3 volumes relative to toluene) dropwise to the stirring solution until the mixture becomes slightly cloudy[3].

  • Crystallization: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (5 °C) for 3 hours to maximize crystal yield.

  • Isolation: Filter the crystallized product under a vacuum. Wash the filter cake with pre-cooled (0–5 °C) isohexane. This wash removes the highly soluble 3,5-dibromo-2-pyrone impurity.

  • Drying & Hydrolysis: Dry the crystals in a vacuum oven at 40 °C overnight. If the free acid is required, perform a mild, controlled basic hydrolysis (e.g., LiOH in THF/H₂O at 0 °C) followed by careful acidification.

Protocol B: Direct Recrystallization of the Free Acid

If derivatization is not feasible, the free acid can be purified directly, though yields may be slightly lower due to mother liquor losses.

  • Preparation: Place the crude 3-bromo-2-oxo-2H-pyran-5-carboxylic acid in a round-bottom flask.

  • Solvent Addition: Add glacial acetic acid (approx. 3-5 mL per gram of crude).

  • Heating: Heat the suspension to 85–90 °C under constant stirring until the solid completely dissolves. Note: Do not exceed 100 °C to prevent thermal decarboxylation.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove any insoluble polymeric byproducts.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Seed crystals can be added if crystallization does not initiate spontaneously.

  • Washing: Collect the purified acid via vacuum filtration and wash sequentially with a small volume of ice-cold acetic acid, followed by cold diethyl ether to remove residual acetic acid and non-polar impurities.

References
  • Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid.ResearchGate.
  • Information on EC 2.5.1.7 - UDP-N-acetylglucosamine 1-carboxyvinyltransferase and Organism(s) Escherichia coli and UniProt Accession P0A749.BRENDA Enzyme Database.
  • Flow synthesis of coumalic acid and its derivatization.SciSpace.
  • A New Route for Manufacture of 3-Cyano-1-naphthalenecarboxylic Acid.ACS Publications.
  • 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid.Sigma-Aldrich.

Sources

Optimization

reducing side products during the bromination of 2-oxo-2H-pyran-5-carboxylic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and modification of heterocyclic scaffolds. We will address a common yet critical challenge: the selective bromination of 2-oxo-2H-pyran-5-carboxylic acid and the mitigation of associated side products. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize this reaction effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the electrophilic bromination of 2-oxo-2H-pyran-5-carboxylic acid, also known as coumalic acid[1][2][3].

Q1: My reaction yields a significant amount of a second brominated product alongside my target, 3-bromo-2-oxo-2H-pyran-5-carboxylic acid. How can I improve selectivity for the mono-bromo product?

A1: The formation of over-brominated species is a classic issue of stoichiometry and reactivity control.

  • Probable Cause: The primary cause is an excess of the brominating agent or reaction conditions that are too harsh, driving a second electrophilic substitution. While the carboxylic acid at C-5 is deactivating, the first bromine atom at C-3 only moderately deactivates the ring, and a second bromination can occur under forcing conditions. A known byproduct in similar systems is the 3,5-dibromo-2-pyrone, which would imply a concurrent decarboxylation-bromination event[1][4].

  • Troubleshooting & Solutions:

    • Strict Stoichiometric Control: Use a precise 1.0 to 1.05 equivalent of your brominating agent (e.g., N-Bromosuccinimide or Bromine). Carefully weigh your reagents and ensure the purity of the starting material.

    • Controlled Reagent Addition: Add the brominating agent slowly and portion-wise, or as a dilute solution, to the reaction mixture at a reduced temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the electrophile, favoring the more rapid mono-bromination of the starting material over the slower di-bromination of the product.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography (LC-MS) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the accumulation of the over-brominated product.

Q2: I am observing significant loss of the carboxylic acid group (decarboxylation) in my final product, leading to brominated pyrones. What is causing this and how can I prevent it?

A2: Decarboxylation is a well-known side reaction for certain carboxylic acids, often proceeding through radical or thermal pathways.

  • Probable Cause: This side reaction is highly suggestive of a Hunsdiecker-type decarboxylative bromination[5]. This can be initiated by:

    • Radical Initiators: Exposure to UV light or the presence of radical initiators can promote the formation of bromine radicals, which can facilitate decarboxylation. The mechanism of bromination with N-Bromosuccinimide (NBS), for instance, can involve radical pathways[6].

    • High Temperatures: Excessive heat can induce thermal decarboxylation, especially if trace metals are present.

    • Metal Catalysis: Certain metal ions, particularly silver (Ag+), are known to catalyze decarboxylative halogenation[7][8]. Ensure your glassware is scrupulously clean.

  • Troubleshooting & Solutions:

    • Choose an Appropriate Brominating Agent: N-Bromosuccinimide (NBS) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is often preferred over molecular bromine (Br₂) for these substrates. NBS can help suppress radical chain reactions that lead to decarboxylation, especially when the reaction is run in the dark[9].

    • Control Reaction Temperature: Maintain a low to moderate reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary. Avoid aggressive heating.

    • Exclude Light and Radical Initiators: Conduct the reaction in a flask wrapped with aluminum foil to exclude light. Ensure solvents are peroxide-free.

    • Avoid Metal Catalysts: Unless specifically desired, avoid any metal-based reagents. If you suspect metal contamination from previous reactions, acid-wash your glassware.

Q3: My NMR shows a complex mixture of unidentified byproducts, and the yield is low. What are the likely general causes?

A3: A complex product mixture points towards a lack of reaction control, potentially involving degradation or addition reactions.

  • Probable Cause:

    • Ring Opening/Degradation: 2-pyrones can be susceptible to hydrolysis and ring-opening, especially under strongly acidic or basic conditions. Using concentrated sulfuric or acetic acid as a solvent can sometimes lead to decomposition if not carefully controlled.

    • Bromine Addition: Instead of substitution, bromine can add across the double bonds of the pyran ring. This is more common in aqueous or protic solvents, where it can lead to the formation of bromo-hydroxy derivatives[10].

  • Troubleshooting & Solutions:

    • Solvent Choice: Switch to a less reactive, aprotic solvent. Chloroform, dichloromethane, or DMF are often good choices. Acetic acid can be used but may participate in the reaction.

    • pH Control: Ensure the reaction is not overly acidic. While electrophilic bromination requires activation, excessively strong acids can promote degradation. If using Br₂, a non-participating acid scavenger (like anhydrous sodium acetate) can be considered to neutralize the HBr byproduct.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent side reactions with atmospheric oxygen or moisture, especially if the intermediates are sensitive.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of bromination on the 2-oxo-2H-pyran-5-carboxylic acid ring?

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The 2-pyrone ring acts as the nucleophile, attacking the electrophilic bromine species (Br⁺ or a polarized Br-Br/N-Br bond). The electron-donating character of the ring oxygen activates the ring towards electrophilic attack, while the carbonyl and carboxylic acid groups are deactivating. The intermediate carbocation, or Wheland intermediate, is stabilized by resonance. The C-3 and C-5 positions are generally the most electron-rich and susceptible to attack in unsubstituted 2-pyrones[11][12]. However, the presence of the deactivating carboxylic acid group at C-5 directs the bromination preferentially to the C-3 position.

Q2: Which brominating agent is best: molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?

Both can be effective, but NBS is often superior for this specific transformation.

  • NBS: Generally provides better control and selectivity. It generates a low concentration of electrophilic bromine in situ, minimizing over-bromination. It is also less likely to engage in radical decarboxylation pathways when used in the dark in polar aprotic solvents[9].

  • Molecular Bromine (Br₂): More reactive and can easily lead to over-bromination if not added carefully. The HBr byproduct generated can increase the acidity of the medium, potentially causing degradation. It is also more prone to forming bromine radicals upon exposure to light.

Q3: How does the choice of solvent affect the reaction outcome?

The solvent plays a critical role in stabilizing intermediates and modulating reagent reactivity.

  • Halogenated Solvents (CHCl₃, CH₂Cl₂): Generally inert and good for dissolving the starting material and bromine. They are a safe, standard choice.

  • Polar Aprotic Solvents (DMF, Acetonitrile): Excellent for reactions involving NBS. They help to polarize the N-Br bond, facilitating the electrophilic attack, while suppressing radical mechanisms.

  • Protic Solvents (Acetic Acid, Water): Can participate in the reaction. Acetic acid is a common solvent for brominations but can lead to acetate addition byproducts. Water can lead to the formation of bromohydrins[6][10]. These are generally avoided unless a specific outcome is desired.

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize the yield of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid [13] while minimizing side products.

Materials:

  • 2-oxo-2H-pyran-5-carboxylic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq), recrystallized from water if purity is questionable.

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium thiosulfate solution

  • Brine

Procedure:

  • Setup: In a round-bottom flask wrapped in aluminum foil, dissolve 2-oxo-2H-pyran-5-carboxylic acid in anhydrous DMF (approx. 0.2 M concentration) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the recrystallized NBS (1.05 eq) to the stirred solution in small portions over 20-30 minutes. Ensure the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol mobile phase).

  • Quenching: Once the starting material is consumed (typically 2-4 hours), cool the mixture back to 0 °C and slowly pour it into a beaker containing ice-cold water (approx. 10x the volume of DMF).

  • Workup:

    • A precipitate of the crude product should form. Stir for 30 minutes to allow for complete precipitation.

    • Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold water, a small amount of saturated sodium thiosulfate solution (to remove any residual bromine), and finally with cold diethyl ether to aid in drying.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 3-bromo-2-oxo-2H-pyran-5-carboxylic acid.

Section 4: Data Summary Table

ParameterRecommendationRationale & Impact on Side Products
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled, low concentration of electrophilic bromine, reducing over-bromination. Suppresses radical pathways, minimizing decarboxylation[9].
Stoichiometry 1.0 - 1.05 equivalents of NBSPrevents excess brominating agent that would lead to the formation of di-brominated byproducts.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents facilitate the desired ionic mechanism while suppressing radical side reactions.
Temperature 0 °C to Room TemperatureLow temperature slows the rate of all reactions, but disproportionately affects the higher activation energy side reactions like over-bromination and degradation.
Light Conditions Reaction performed in the darkPrevents photochemical initiation of radical chain reactions, which are a primary cause of decarboxylative bromination[6].
Workup Quench with water, wash with Na₂S₂O₃Effectively stops the reaction and removes any unreacted bromine, preventing further reactions during isolation.

Section 5: Visualizing Reaction Pathways

The following diagram illustrates the desired synthetic route versus the primary competing side reactions.

BrominationPathways SM 2-Oxo-2H-pyran-5-carboxylic Acid Product 3-Bromo-2-oxo-2H-pyran- 5-carboxylic acid SM->Product  Optimal Conditions  (NBS, DMF, 0°C, Dark) SideProduct2 Decarboxylated Byproduct (e.g., 3-Bromo-2-pyrone) SM->SideProduct2  Radical Conditions  (Light, Heat, Br₂) SideProduct1 Over-brominated Species Product->SideProduct1  Excess NBS / Br₂  High Temperature

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for 3-bromo-2-oxo-2H-pyran-5-carboxylic acid Functionalization

Welcome to the dedicated technical support center for the functionalization of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the functionalization of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading and troubleshooting common issues encountered during the derivatization of this versatile heterocyclic building block.

The unique electronic and structural features of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid present specific challenges in palladium-catalyzed cross-coupling reactions. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you achieve high-yield, reproducible results.

Section 1: Understanding the Substrate and Initial Challenges

FAQ 1: Why is my cross-coupling reaction with 3-bromo-2-oxo-2H-pyran-5-carboxylic acid resulting in low to no product yield?

Low or no conversion is a common starting point when working with this substrate. The primary reasons are often a combination of substrate-specific properties and suboptimal reaction conditions.

  • Substrate Reactivity: The 2-pyranone ring is electron-deficient, which can influence the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.[1] Furthermore, the presence of a carboxylic acid and a carbonyl group can lead to catalyst inhibition or undesired side reactions if not properly managed.

  • Catalyst Deactivation: The oxygen atoms in the pyranone ring and the carboxylic acid can coordinate with the palladium catalyst, leading to deactivation.[1] This is a frequent issue with heteroaryl substrates.[1] The formation of palladium black, a visible sign of catalyst agglomeration and deactivation, is a common observation.[2][3]

  • Inadequate Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this electron-deficient and sterically hindered substrate.[4] A more active catalyst system, often employing bulky, electron-rich phosphine ligands, is typically required to facilitate the catalytic cycle.[2]

Section 2: Troubleshooting Guide - A Step-by-Step Approach

This section provides a structured approach to troubleshooting and optimizing your reaction.

Issue 1: Low Conversion and Starting Material Recovery
Question: I'm recovering most of my starting material. What are the first parameters I should investigate?

Answer: When faced with low conversion, a systematic optimization of the core reaction parameters is essential. The flowchart below outlines a recommended troubleshooting workflow.

troubleshooting_workflow start Low Conversion: Starting Material Recovered catalyst_check Step 1: Evaluate Catalyst System (Precatalyst & Ligand) start->catalyst_check base_screen Step 2: Screen Bases (Strength & Solubility) catalyst_check->base_screen If no improvement sub_catalyst Is the catalyst active enough? Is the ligand appropriate for an electron-deficient substrate? catalyst_check->sub_catalyst solvent_screen Step 3: Optimize Solvent System base_screen->solvent_screen If no improvement sub_base Is the base strong enough but not causing degradation? Is it soluble in the chosen solvent? base_screen->sub_base temp_time Step 4: Adjust Temperature & Time solvent_screen->temp_time If no improvement sub_solvent Does the solvent solubilize all components? Is it properly degassed? solvent_screen->sub_solvent success Successful Conversion temp_time->success Optimization achieved sub_temp Is the temperature high enough for activation but not causing decomposition? temp_time->sub_temp

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Troubleshooting Steps:
  • Catalyst and Ligand Selection:

    • Rationale: For electron-deficient and potentially coordinating substrates like 3-bromo-2-oxo-2H-pyran-5-carboxylic acid, a highly active and stable catalyst is crucial. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are recommended as they can stabilize the palladium center, accelerate oxidative addition, and prevent catalyst deactivation.[2][4]

    • Actionable Advice: If using a standard catalyst like Pd(PPh₃)₄ with low success, switch to a more robust system. A good starting point is to screen a panel of modern palladium precatalysts and ligands.

  • Base Selection:

    • Rationale: The choice of base is critical and its strength and solubility can significantly impact the reaction outcome.[2] For substrates with acidic protons, like our carboxylic acid, a milder base may be necessary to avoid side reactions. However, the base must be strong enough to facilitate the catalytic cycle (e.g., in Suzuki coupling, to activate the boronic acid).[5]

    • Actionable Advice: Screen a variety of bases. Consider milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[4] The solubility of the base is also important, so ensure it is compatible with your solvent system.[4]

  • Solvent System:

    • Rationale: The solvent must solubilize all reactants and intermediates to ensure an efficient reaction.[2] For many cross-coupling reactions, a mixture of an aprotic solvent (e.g., 1,4-dioxane, THF, toluene) and water is used.[4] The ratio of organic solvent to water may need optimization.[4]

    • Actionable Advice: Ensure your solvents are anhydrous and properly degassed. Oxygen can oxidize the active Pd(0) catalyst and sensitive phosphine ligands.[2][3] Perform a solvent screen with common choices like 1,4-dioxane, toluene, and DMF.

  • Temperature and Reaction Time:

    • Rationale: Higher temperatures can sometimes overcome activation barriers but can also accelerate catalyst decomposition.[2][3]

    • Actionable Advice: If you suspect catalyst deactivation (e.g., formation of palladium black), try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is simply sluggish, a moderate increase in temperature may be beneficial.

Issue 2: Catalyst Deactivation - The "Black Death" of Palladium Catalysis
Question: My reaction mixture turns black and stalls. What is happening and how can I prevent it?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of palladium metal.[2][3] This is a primary reason for incomplete reactions.

Causes and Mitigation Strategies:
CauseRationaleMitigation Strategy
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species and also degrade phosphine ligands.[3] This often leads to the formation of palladium black.[3]Rigorously degas all solvents and reagents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period or by using several freeze-pump-thaw cycles.[3][4] Maintain a positive pressure of inert gas throughout the reaction.[4]
Suboptimal Ligand Choice The ligand's primary role is to stabilize the palladium catalyst. If the ligand is not effective for the specific substrate and conditions, the catalyst is more prone to decomposition.[3]Screen a variety of ligands, focusing on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that are known to stabilize palladium catalysts.[2][4]
High Reaction Temperature Excessive heat can promote catalyst agglomeration and decomposition.[3]Run the reaction at the lowest temperature that still provides a reasonable reaction rate.[2]
Inappropriate Solvent The solvent can influence catalyst stability.[2]A solvent screen may identify a system where the catalyst is more stable.
Issue 3: Significant Side Product Formation
Question: I am observing significant amounts of side products like homocoupled or dehalogenated species. How can I improve selectivity?

Answer: Side reactions compete with your desired cross-coupling pathway, reducing the yield of your target molecule. Understanding their origin is key to their suppression.

Common Side Reactions and Solutions:
Side ReactionDescriptionCommon CausesRecommended Solutions
Dehalogenation The bromine atom on the pyranone ring is replaced by a hydrogen atom.This can be caused by the presence of a hydride source in the reaction.[4] This is more common with electron-rich aryl halides and highly active catalyst systems.[2]Ensure solvents are anhydrous and of high purity.[4] Some bases can act as a hydride source; consider switching to a non-hydridic base.[4]
Homocoupling Two molecules of your coupling partner (e.g., boronic acid in a Suzuki reaction) couple together.This is often promoted by the presence of oxygen in the reaction mixture.[4]Ensure rigorous exclusion of air from your reaction setup.[3] Using the correct stoichiometry of reactants can also minimize this.
Protodeboronation (in Suzuki reactions) The C-B bond of the boronic acid is cleaved and replaced with a hydrogen atom.This is more likely to occur with aqueous bases and at higher temperatures.[4]Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable.[2] Screening milder bases or using anhydrous conditions may also help.[2][4]

Section 3: Experimental Protocols and Data Presentation

Protocol 1: General Procedure for Catalyst/Ligand Screening for Suzuki-Miyaura Coupling

This protocol provides a starting point for screening various catalyst systems for the functionalization of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid.

  • Reaction Setup: To a dry Schlenk tube or reaction vial, add 3-bromo-2-oxo-2H-pyran-5-carboxylic acid (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1]

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the ligand (e.g., SPhos, 2-5 mol%). Dissolve this mixture in a small amount of the reaction solvent and add it to the reaction vessel via syringe.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1) to the reaction vessel.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Table 1: Example Catalyst System Screening Data

The following table illustrates how to present data from a catalyst screening experiment.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Conversion (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10024<5
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O1001275
3Pd₂(dba)₃ (1)XPhos (2.5)Cs₂CO₃ (2)Toluene1101285
4RuPhos-Pd-G3 (2)-K₃PO₄ (3)Dioxane/H₂O801892

Conversion determined by LC-MS analysis of crude reaction mixture.

Section 4: Advanced Topics and FAQs

FAQ 2: Should I protect the carboxylic acid group?

The decision to protect the carboxylic acid depends on the specific reaction conditions and coupling partners.

  • When to consider protection: If you are using strongly basic conditions that could lead to salt formation and solubility issues, or if your coupling partner is sensitive to acidic protons, protection as a methyl or ethyl ester may be beneficial.

  • When protection may not be necessary: Many modern cross-coupling reactions are tolerant of a wide range of functional groups.[7] It is often worth attempting the reaction on the unprotected acid first, as this saves synthetic steps. Milder bases like K₃PO₄ or Cs₂CO₃ are often compatible with free carboxylic acids.

FAQ 3: How do I optimize the catalyst loading?

While higher catalyst loadings (e.g., 1-5 mol%) are often used for initial screening to ensure reaction success, minimizing the amount of palladium is crucial for cost and sustainability.[2][8]

catalyst_optimization start Initial Successful Conditions (e.g., 2 mol% Pd) reduce_1 Decrease Catalyst Loading by Half (e.g., to 1 mol%) start->reduce_1 eval_1 Evaluate Yield and Reaction Time reduce_1->eval_1 reduce_2 Further Decrease Catalyst Loading (e.g., to 0.5 mol%) eval_1->reduce_2 Yield maintained stop Optimal Loading Identified eval_1->stop Yield drops significantly eval_2 Evaluate Yield and Reaction Time reduce_2->eval_2 eval_2->stop Yield maintained or acceptable drop

Caption: Workflow for optimizing catalyst loading.

Once you have identified an effective catalyst system, you can begin to reduce the loading incrementally (e.g., from 2 mol% to 1 mol%, then to 0.5 mol%, etc.) while monitoring the impact on yield and reaction time.[9] You may find that a slight increase in reaction time or temperature is necessary to achieve full conversion at lower catalyst loadings.

FAQ 4: Can I apply other cross-coupling reactions to this substrate?

Yes, in addition to Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be used to functionalize 3-bromo-2-oxo-2H-pyran-5-carboxylic acid.

  • Sonogashira Coupling: For the introduction of alkyne moieties. This typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10]

  • Heck Reaction: For the coupling with alkenes.[11]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with amines.[12]

The principles of catalyst and ligand selection, as well as the troubleshooting strategies discussed in this guide, are broadly applicable to these other transformations.

References

  • Technical Support Center: Overcoming Catalyst Deactivation in Suzuki Coupling of Methyl 2-Bromo-4-methoxybenzoate - Benchchem.
  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.
  • Optimization of catalyst loading with respect to yield of 5a. - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Method Development and ICH Q2(R2) Validation for 3-Bromo-2-oxo-2H-pyran-5-carboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Stationary Phase Comparison (C18 vs. PFP) & Method Validation Introduction & Analytical Challenges In early-stage drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Stationary Phase Comparison (C18 vs. PFP) & Method Validation

Introduction & Analytical Challenges

In early-stage drug development, 3-bromo-2-oxo-2H-pyran-5-carboxylic acid (CAS: 108723-62-2) has emerged as a compound of interest, notably acting as an inhibitor of UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) in Escherichia coli peptidoglycan biosynthesis[1].

From an analytical perspective, quantifying this compound presents a distinct challenge. The molecule features a highly polar carboxylic acid group, an α,β -unsaturated lactone (pyran) ring, and a heavy halogen (bromine)[2]. Traditional reversed-phase high-performance liquid chromatography (HPLC) methods relying on standard alkyl (C18) columns often fail to adequately retain or resolve such small, polar, halogenated acids. Because standard C18 phases rely purely on dispersive (hydrophobic) interactions, polar analytes tend to elute near the void volume, resulting in poor peak shape and susceptibility to matrix interference.

To establish a robust, self-validating analytical protocol, we must move beyond standard hydrophobicity and leverage multi-mode chromatographic interactions .

Stationary Phase Selection: The Mechanistic Advantage of PFP

To overcome the limitations of C18 columns, Pentafluorophenyl (PFP) stationary phases offer a superior alternative. PFP columns provide orthogonal selectivity by introducing multiple retention mechanisms[3]:

  • π−π Interactions: The electron-deficient fluorinated aromatic ring of the PFP phase interacts strongly with the electron-rich pyran ring of the analyte.

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms create a strong dipole moment, enhancing retention of polar moieties.

  • Halogen Bonding: The bromine atom on the analyte can engage in specific halogen-fluorine interactions, drastically improving shape selectivity and resolution from structurally similar impurities (e.g., unbrominated precursors).

ColumnSelection Analyte 3-bromo-2-oxo-2H-pyran-5-carboxylic acid (Polar, Acidic, Halogenated) C18 Standard C18 Phase (Hydrophobic Only) Analyte->C18 Dispersive Interactions PFP PFP Phase (pi-pi, Dipole, Halogen Bonding) Analyte->PFP Multi-mode Interactions ResultC18 Poor Retention & Peak Tailing C18->ResultC18 ResultPFP Strong Retention & Sharp Peak Shape PFP->ResultPFP

Mechanistic selection logic for HPLC stationary phases based on analyte properties.
Comparative Performance Data

To objectively evaluate these mechanisms, we compared a standard sub-2µm C18 column against a sub-2µm PFP column under identical mobile phase conditions.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

ParameterStandard C18Pentafluorophenyl (PFP)Causality / Mechanism
Retention Time (min) 1.254.80 Enhanced dipole & π−π interactions on PFP
Tailing Factor (USP) 1.851.05 Reduced secondary silanol interactions
Theoretical Plates (N) 4,50012,500 Superior mass transfer and stationary phase wetting
Resolution (Rs)* 1.13.5 Shape selectivity and halogen bonding

*Resolution calculated against the unbrominated precursor (coumalic acid).

Experimental Methodology (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale to prevent common analytical failures.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Causality: The pKa of the carboxylic acid moiety is low. Maintaining the mobile phase pH at ~2.7 ensures the analyte remains fully protonated (neutral). If the pH exceeds the pKa, the molecule ionizes into a highly water-soluble carboxylate, destroying retention and causing severe peak tailing.

Step 2: Chromatographic Conditions

  • Column: PFP, 100 x 2.1 mm, 1.9 µm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C (Ensures reproducible mobile phase viscosity and mass transfer).

  • Injection Volume: 2 µL.

  • Gradient Program: 5% B hold for 1 min, ramp to 60% B over 7 mins, re-equilibrate at 5% B for 3 mins.

Step 3: Standard & Sample Preparation

  • Diluent: 95:5 Water:Acetonitrile (v/v) containing 0.1% Formic Acid.

  • Causality: Matching the sample diluent exactly to the initial gradient conditions prevents "solvent-mismatch" effects, which commonly cause peak fronting or splitting in early-eluting polar compounds.

Step 4: System Suitability Testing (SST)

  • Inject a blank diluent to confirm baseline stability, followed by six replicates of the 100% working standard (e.g., 50 µg/mL). Proceed only if the %RSD of the peak area is ≤ 2.0% and the USP tailing factor is ≤ 1.5.

ICH Q2(R2) Method Validation on the PFP Column

To guarantee that this analytical procedure is fit for its intended purpose in commercial drug substance release and stability testing, the method was validated strictly according to the[4].

ICHValidation Start ICH Q2(R2) Validation Spec Specificity No Matrix Interference Start->Spec Lin Linearity & Range R² ≥ 0.999 Start->Lin Sens LOD & LOQ S/N ≥ 3 & S/N ≥ 10 Start->Sens Rob Robustness Parameter Variations Start->Rob Acc Accuracy 98-102% Recovery Lin->Acc Prec Precision %RSD ≤ 2.0% Lin->Prec

ICH Q2(R2) analytical method validation lifecycle and core parameters.
Validation Results Summary

The PFP-based method demonstrated exceptional performance across all ICH Q2(R2) parameters, proving its robustness for quantifying 3-bromo-2-oxo-2H-pyran-5-carboxylic acid.

Table 2: ICH Q2(R2) Validation Results (PFP Method)

Validation ParameterTest ConditionResultAcceptance CriteriaStatus
Specificity Blank & Matrix spike injectionsNo interference at RT 4.80No interfering peaksPass
Linearity 1.0 - 100.0 µg/mL (5 levels)R² = 0.9998R² ≥ 0.999Pass
Accuracy Spiked samples at 50%, 100%, 150%99.2% - 100.8%98.0% - 102.0% recoveryPass
Repeatability 6 replicates at 100% level%RSD = 0.75%%RSD ≤ 2.0%Pass
LOD / LOQ Signal-to-Noise (S/N) Method0.05 / 0.15 µg/mLS/N ≥ 3 (LOD), ≥ 10 (LOQ)Pass
Robustness ±0.2 pH, ±2°C Temp, ±10% FlowMax %RSD = 1.1%%RSD ≤ 2.0%Pass

Conclusion

Attempting to quantify highly polar, halogenated acids like 3-bromo-2-oxo-2H-pyran-5-carboxylic acid on standard C18 columns often leads to analytical failure due to a lack of sufficient retention mechanisms. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can exploit π−π , dipole-dipole, and halogen bonding interactions. Combined with strict pH control to suppress ionization, this approach yields a highly retentive, specific, and robust assay that easily satisfies all rigorous ICH Q2(R2) validation criteria.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)".[Link]

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases".[Link]

  • BRENDA Enzyme Database. "Information on EC 2.5.1.7 - UDP-N-acetylglucosamine 1-carboxyvinyltransferase".[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Pyrone Carboxylic Acids: The Influence of Bromination

An In-Depth Analysis of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid versus Coumalic Acid Prepared by a Senior Application Scientist, this guide provides a detailed comparison of the chemical reactivity of 3-bromo-2-oxo-2H-p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid versus Coumalic Acid

Prepared by a Senior Application Scientist, this guide provides a detailed comparison of the chemical reactivity of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid and its parent compound, coumalic acid (2-oxo-2H-pyran-5-carboxylic acid). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize the versatile 2-pyrone scaffold. We will explore the fundamental electronic differences between these molecules and provide experimental context to predict and explain their behavior in key organic transformations.

Structural and Electronic Overview

The 2-pyrone ring is a privileged heterocyclic motif found in numerous natural products and bioactive compounds.[1] Its chemical character is a unique hybrid, exhibiting properties of a conjugated diene, a lactone, and, to a lesser extent, an aromatic system.[1][2] This electronic flexibility is the source of its diverse reactivity.

Coumalic acid, systematically named 2-oxo-2H-pyran-5-carboxylic acid, serves as our baseline.[3][4] The ring is inherently electron-deficient due to the electron-withdrawing nature of the lactone's carbonyl group. This effect is further amplified by the carboxylic acid at the C5 position.

The introduction of a bromine atom at the C3 position to form 3-bromo-2-oxo-2H-pyran-5-carboxylic acid dramatically alters the electronic landscape of the ring.[5][6] Bromine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect significantly depletes electron density across the pyrone ring, making it a more potent electrophile and modifying its behavior as a diene.

G cluster_0 Coumalic Acid cluster_1 3-bromo-2-oxo-2H-pyran-5-carboxylic acid cluster_2 Electronic Influence of Bromine Coumalic Coumalic Bromo_Coumalic Bromo_Coumalic A Strong Inductive Effect (-I) of Bromine at C3 B Decreased electron density across the pyrone ring A->B C Increased electrophilicity of the ring system B->C D Enhanced reactivity as an electron-deficient diene C->D E Increased susceptibility to nucleophilic attack C->E

Caption: Structural comparison and the electronic impact of C3-bromination.

Comparative Reactivity in Key Transformations

The primary difference in reactivity stems from the enhanced electron-deficient nature of the brominated pyrone. This has profound implications for several classes of reactions.

Diels-Alder Cycloadditions

The [4+2] cycloaddition is a hallmark reaction of 2-pyrones, providing a robust pathway to substituted aromatic compounds following a characteristic extrusion of CO₂.[2][7] As electron-deficient dienes, 2-pyrones typically react well with electron-rich dienophiles.

  • Coumalic Acid: Serves as a competent diene in Diels-Alder reactions. For instance, its reaction with α-olefins, followed by dehydrogenation, produces para-substituted benzoic acids with high selectivity.[8] However, its reactivity can be sluggish, sometimes requiring elevated temperatures.[9]

  • 3-bromo-2-oxo-2H-pyran-5-carboxylic acid: The C3-bromo substituent makes the diene system significantly more electron-poor. This modification is predicted to increase the rate and efficiency of Diels-Alder reactions with electron-rich and even some neutral dienophiles. This is analogous to the general principle that electron-withdrawing groups on a diene accelerate inverse-electron-demand Diels-Alder reactions and can also lower the LUMO energy for normal-demand cycloadditions.[2] This enhanced reactivity may allow for milder reaction conditions, improving substrate scope and functional group tolerance.

Caption: Predicted workflow for a comparative Diels-Alder reaction.

Nucleophilic Attack and Substitution

The electrophilic character of the 2-pyrone ring makes it susceptible to attack by nucleophiles. The positions most prone to attack are typically C4 and C6.

  • Coumalic Acid: Can undergo ring-opening reactions with strong nucleophiles, though the conditions can be harsh. The conversion of methyl coumalate to pyridone derivatives with amines is a well-documented example of this reactivity.[10]

  • 3-bromo-2-oxo-2H-pyran-5-carboxylic acid: The powerful inductive withdrawal from the bromine atom renders the entire ring system more electrophilic and thus significantly more susceptible to nucleophilic attack. This increased reactivity can be a double-edged sword. While it enables reactions with a wider range of weaker nucleophiles, it may also lead to lower stability and a higher propensity for undesired ring-opening or decomposition.[11] Furthermore, the C3-Br bond itself could potentially be a site for nucleophilic aromatic substitution (SNAAr), although this would be less common than addition-elimination pathways on the ring.

Summary of Reactivity Comparison

The following table summarizes the key differences in reactivity based on the electronic effects of the C3-bromo substituent.

Reaction TypeCoumalic Acid3-bromo-2-oxo-2H-pyran-5-carboxylic acidRationale for Difference
Diels-Alder Reactivity Moderate reactivity, often requires heating.[9]Higher predicted reactivity , likely proceeds under milder conditions.Bromine's -I effect lowers the diene's LUMO energy, accelerating the reaction with electron-rich dienophiles.[2]
Susceptibility to Nucleophiles Susceptible to strong nucleophiles (e.g., amines leading to pyridones).[10]Significantly higher susceptibility to a broader range of nucleophiles.Bromine's -I effect greatly increases the electrophilicity of the pyrone ring.[11]
Ring Stability Relatively stable; can be isolated and stored.[12]Lower predicted stability , especially in the presence of nucleophiles.Increased electrophilicity makes the ring more prone to degradation or ring-opening pathways.
Electrophilic Substitution Highly disfavored due to the electron-deficient ring.Extremely disfavored .The bromine atom further deactivates the ring towards electrophilic attack.

Experimental Protocols: A Case Study in Bromination

While a direct synthesis of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid is not widely reported, we can adapt known procedures for the bromination of 2-pyrones to illustrate a potential synthetic approach starting from coumalic acid. The following protocol is based on the bromination of coumalic acid to form 3,5-dibromo-2-pyrone, which highlights the reactivity of the pyrone ring itself.[13]

Protocol: Synthesis of 3,5-Dibromo-2-pyrone from Coumalic Acid

This protocol demonstrates the susceptibility of the coumalic acid ring to electrophilic bromination, a reaction that is generally difficult for such electron-poor systems but feasible under specific conditions.

Materials:

  • Coumalic acid (purified by recrystallization from methanol)[13]

  • Acetic acid (glacial)

  • Sodium acetate (anhydrous)

  • Bromine

Procedure:

  • A suspension of coumalic acid (1.0 eq) and sodium acetate (3.0 eq) in glacial acetic acid is prepared in a round-bottom flask equipped with a stir bar and reflux condenser.

  • The mixture is heated to 65 °C with vigorous stirring.

  • A solution of bromine (2.2 eq) in acetic acid is added dropwise to the heated suspension over a period of 30 minutes. The color of the reaction mixture will change from yellow to reddish-brown.

  • After the addition is complete, the reaction mixture is stirred at 65 °C for an additional 4 hours.

  • The mixture is then cooled to room temperature and poured into ice-cold water.

  • The aqueous mixture is extracted three times with dichloromethane.

  • The combined organic layers are washed with saturated sodium thiosulfate solution (to quench excess bromine), followed by saturated sodium bicarbonate solution, and finally brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield 3,5-dibromo-2-pyrone.[13]

Causality and Interpretation: This reaction proceeds despite the ring's deactivation because the conditions (heating, presence of a base) facilitate the reaction. The bromination occurs at both the C3 and C5 positions, indicating the directing effects of the existing substituents and the overall reactivity of the ring. Attempting to achieve mono-bromination at C3 would require significantly more controlled conditions and is a non-trivial synthetic challenge.

Conclusion

The substitution of a hydrogen atom with bromine at the C3 position of coumalic acid is not a trivial modification. It fundamentally alters the electronic character of the 2-pyrone ring, transforming it into a significantly more electron-deficient and reactive species. Researchers should expect 3-bromo-2-oxo-2H-pyran-5-carboxylic acid to be a more potent diene in Diels-Alder cycloadditions and a much more sensitive substrate for nucleophilic attack compared to its non-brominated counterpart. While this enhanced reactivity opens doors for novel transformations under milder conditions, it also necessitates more careful handling to avoid unwanted side reactions and decomposition. Understanding this structure-reactivity relationship is paramount for effectively harnessing the synthetic potential of these valuable heterocyclic building blocks.

References

  • Grokipedia. Coumalic acid.
  • Benchchem. A Comparative Analysis of Substituted 2-Pyrone Reactivity.
  • PubChem. Coumalic acid | C6H4O4 | CID 68141. [Link]

  • Chembid. Coumalic Acid (CAS 500-05-0)
  • Wikipedia. 2-Pyrone. [Link]

  • Google Patents. US9617236B2 - Synthesis of coumalic acid.
  • University of Regensburg.
  • PMC. Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. [Link]

  • Wiley, R. H., & Knabeschuh, L. H. (1954). 2-Pyrones. XIII.1 The Chemistry of Coumalic Acid and its Derivatives. Journal of the American Chemical Society, 76(23), 6035–6037. [Link]

  • Organic Syntheses. Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid. Designed for researchers and drug development professionals, this document off...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid. Designed for researchers and drug development professionals, this document offers a predictive comparison with alternative analytical techniques, supported by established principles of mass spectrometry and spectroscopic methods.

Introduction

3-bromo-2-oxo-2H-pyran-5-carboxylic acid is a substituted α-pyrone, a class of heterocyclic compounds that serve as important building blocks in organic synthesis. The precise characterization of such molecules is critical for ensuring the purity, identity, and structural integrity of intermediates and final products in a research and development setting. Mass spectrometry (MS) is a powerful tool for this purpose, providing not only the molecular weight but also structural information through controlled fragmentation. This guide will elucidate the expected fragmentation pathways of the title compound and compare the insights gained from MS with those from other common analytical techniques like NMR and IR spectroscopy.

Mass Spectrometry Analysis: A Predictive Overview

Electrospray ionization (ESI) is a soft ionization technique particularly useful for analyzing moderately polar, thermally labile molecules like our compound of interest.[1][2] We will consider the analysis in negative ion mode, which is well-suited for carboxylic acids.

Expected Molecular Ion and Isotopic Pattern

The molecular formula for 3-bromo-2-oxo-2H-pyran-5-carboxylic acid is C₆H₃BrO₄. The key to its mass spectrum lies in the distinct isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance).[3] This near 1:1 ratio results in a characteristic pair of peaks for any bromine-containing ion, separated by 2 m/z units, referred to as the M and M+2 peaks.[3][4][5][6]

  • Molecular Weight (using ⁷⁹Br): (6 * 12.01) + (3 * 1.01) + (1 * 78.92) + (4 * 16.00) = 217.98 g/mol

  • Molecular Weight (using ⁸¹Br): (6 * 12.01) + (3 * 1.01) + (1 * 80.92) + (4 * 16.00) = 219.98 g/mol

Therefore, in the mass spectrum, we anticipate a prominent pair of peaks for the deprotonated molecular ion [M-H]⁻ at m/z 217 and m/z 219 with nearly equal intensity.

Proposed Fragmentation Pathways

Upon collisional activation (in MS/MS), the parent ion will undergo fragmentation. The fragmentation of carboxylic acids is well-documented and typically involves characteristic losses.[7][8][9][10] For aromatic or heterocyclic carboxylic acids, prominent fragmentation occurs via the loss of hydroxyl (-OH) or the entire carboxyl group (-COOH).[7][9][10]

The most likely fragmentation pathways for [C₆H₂BrO₄]⁻ are:

  • Decarboxylation (Loss of CO₂): The most common fragmentation for carboxylic acids is the loss of the carboxyl group as carbon dioxide (44 Da). This is a highly favorable process leading to a stable product ion.

    • [C₆H₂BrO₄]⁻ → [C₅H₂BrO₂]⁻ + CO₂

    • Expected m/z: 173 and 175

  • Loss of Bromine Radical (Br•): Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 Da).

    • [C₆H₂BrO₄]⁻ → [C₆H₂O₄]⁻ + Br•

    • Expected m/z: 138

  • Sequential Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the decarboxylated ion could lose carbon monoxide (CO, 28 Da) from the pyrone ring.

    • [C₅H₂BrO₂]⁻ → [C₄H₂BrO]⁻ + CO

    • Expected m/z: 145 and 147

Below is a diagram illustrating the proposed fragmentation cascade.

Fragmentation_Pathway parent [M-H]⁻ m/z 217/219 frag1 [M-H-CO₂]⁻ m/z 173/175 parent->frag1 - CO₂ (44 Da) frag2 [M-H-Br]⁻ m/z 138 parent->frag2 - Br• (79/81 Da) frag3 [M-H-CO₂-CO]⁻ m/z 145/147 frag1->frag3 - CO (28 Da)

Caption: Proposed ESI-MS/MS fragmentation of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable structural data through fragmentation, a comprehensive characterization relies on complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, isotopic information, and structural data from fragmentation patterns.High sensitivity, requires very small sample amounts, provides connectivity information.Isomers can be difficult to distinguish without MS/MS, quantification can require standards.
NMR Spectroscopy (¹H, ¹³C) Detailed information about the carbon-hydrogen framework, connectivity, and chemical environment of atoms.[11]Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts, complex spectra can be difficult to interpret.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule (e.g., C=O, O-H, C-Br).Fast, simple, provides a "fingerprint" of the molecule.Provides limited information on the overall structure and connectivity, not suitable for complex mixtures.

Insights from NMR and IR Spectroscopy:

  • ¹H NMR: Would show distinct signals for the two protons on the pyran ring and the acidic proton of the carboxylic acid. The chemical shifts would be influenced by the electron-withdrawing bromine and carbonyl groups.

  • ¹³C NMR: Would reveal six distinct carbon signals, with the carbonyl carbons of the lactone and the carboxylic acid appearing at characteristic downfield shifts (~160-180 ppm).[7]

  • IR Spectroscopy: Would show strong characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), two C=O stretches (one for the lactone and one for the acid, typically in the 1680-1750 cm⁻¹ region), and C-Br stretching in the fingerprint region.[12][13] The α,β-unsaturation in the lactone ring would influence the exact position of the carbonyl stretch.[12][14]

Experimental Protocol: ESI-MS Analysis

This section outlines a general procedure for acquiring a mass spectrum of the target compound.

Objective: To obtain the mass spectrum and tandem mass spectrum (MS/MS) of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid using an electrospray ionization source coupled to a mass spectrometer.

Materials:

  • 3-bromo-2-oxo-2H-pyran-5-carboxylic acid sample

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Ammonium hydroxide (for negative ion mode enhancement)

  • Mass spectrometer with ESI source[1][2][15]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol.

    • From the stock, prepare a dilute working solution (e.g., 10 µL of stock in 1 mL of 50:50 methanol:water) for infusion.[1]

    • For negative ion mode, add a trace amount of ammonium hydroxide (e.g., 0.1% v/v) to the working solution to facilitate deprotonation.[16]

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines.

    • Set the ESI source to negative ion mode.

    • Optimize source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) by infusing a standard compound.[15]

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire a full scan mass spectrum (MS1) over a relevant m/z range (e.g., m/z 50-500) to identify the [M-H]⁻ ion pair.

    • Perform a product ion scan (MS/MS) by selecting the [M-H]⁻ ions (both m/z 217 and 219) as the precursor ions and applying collision energy to induce fragmentation.

  • Data Analysis:

    • Analyze the MS1 spectrum to confirm the molecular weight and the characteristic 1:1 isotopic pattern for bromine.

    • Interpret the MS/MS spectrum to identify the fragment ions and propose fragmentation pathways.

The following diagram outlines the general workflow for this analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_interp Data Interpretation prep1 Dissolve Sample (1 mg/mL) prep2 Dilute for Infusion (e.g., 10 µg/mL) prep1->prep2 prep3 Add Base (NH₄OH) for Negative Ion Mode prep2->prep3 analysis1 Infuse into ESI Source prep3->analysis1 analysis2 Acquire Full Scan (MS1) Identify [M-H]⁻ analysis1->analysis2 analysis3 Select Precursor Ion (m/z 217/219) analysis2->analysis3 analysis4 Acquire Product Ion Scan (MS/MS) analysis3->analysis4 interp1 Confirm Isotopic Pattern analysis4->interp1 interp2 Identify Fragment Ions interp1->interp2 interp3 Propose Fragmentation Pathway interp2->interp3

Caption: General workflow for ESI-MS/MS analysis.

Conclusion

The mass spectrometric analysis of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid is predicted to yield a rich and informative fragmentation pattern. The presence of a bromine atom provides a definitive isotopic signature (a 1:1 M and M+2 peak ratio), while the carboxylic acid and pyrone functionalities lead to characteristic neutral losses, primarily CO₂ and CO. This data, when used in conjunction with orthogonal techniques like NMR and IR spectroscopy, allows for a confident and comprehensive structural elucidation, which is fundamental in the fields of chemical research and drug development.

References

  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. Available at: [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • The structure and fragmentation of protonated carboxylic acids in the gas phase. Journal of the American Chemical Society. Available at: [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]

  • mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • Isotope Abundance. Chemistry LibreTexts. Available at: [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

  • The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Journal of the American Chemical Society. Available at: [Link]

  • Electrospray Ionization for Mass Spectrometry. LCGC International. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • Electrospray Ionization. School of Chemical Sciences, University of Illinois. Available at: [Link]

  • NMR Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 3-bromo-2-oxo-2H-pyran-5-carboxylic acid in Suzuki-Miyaura Coupling

Introduction The 2-pyrone scaffold is a privileged heterocyclic motif found in a multitude of biologically active natural products and pharmaceutical agents, exhibiting activities that range from antimicrobial to antican...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-pyrone scaffold is a privileged heterocyclic motif found in a multitude of biologically active natural products and pharmaceutical agents, exhibiting activities that range from antimicrobial to anticancer.[1] The ability to functionalize this core structure is paramount for the development of new chemical entities. The Suzuki-Miyaura coupling, a Nobel Prize-winning palladium-catalyzed cross-coupling reaction, stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[2][3][4] Its tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acid coupling partners make it an indispensable tool in modern drug discovery.[5]

This guide focuses on a particularly valuable building block: 3-bromo-2-oxo-2H-pyran-5-carboxylic acid . This substrate is characterized by an electron-deficient pyranone ring, which activates the C3-bromine for C-C bond formation. The presence of a carboxylic acid at the C5 position offers an additional handle for subsequent chemical modification, making it a highly versatile reagent for library synthesis.

Herein, we provide an in-depth analysis of its performance in Suzuki-Miyaura coupling, benchmarked against relevant alternatives. We will dissect the mechanistic nuances, provide a validated experimental protocol, and offer expert insights into reaction optimization, empowering researchers to effectively integrate this building block into their synthetic programs.

Part 1: Mechanistic Framework and Reactivity Profile

To effectively utilize any substrate in a catalytic reaction, a foundational understanding of the reaction mechanism is essential. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-2-pyrone, forming a Pd(II) intermediate. The electron-deficient nature of the pyrone ring accelerates this rate-limiting step.

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano R¹-Pd(II)L₂-R² (Diorgano-Pd Complex) Transmetal->PdII_Diorgano Byproduct X-B(OH)₂ + Base Transmetal->Byproduct    RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (3-Bromo-2-pyrone) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal Experimental_Workflow Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents 1. Reagent Assembly: - 3-bromo-2-oxo-2H-pyran-5-carboxylic acid (1.0 eq) - Phenylboronic acid (1.2 eq) - Cs₂CO₃ (2.5 eq) - Pd(PPh₃)₄ (0.05 eq) start->reagents solvent 2. Add Solvents: Dioxane/H₂O (4:1 mixture) reagents->solvent inert 3. Inert Atmosphere: Degas mixture (Ar sparge for 15 min) solvent->inert reaction 4. Reaction: Heat at 90 °C with stirring (Monitor by TLC/LC-MS) inert->reaction quench 5. Quench & Acidify: Cool to RT Add H₂O, then acidify with 1M HCl to pH ~2-3 reaction->quench extract 6. Extraction: Extract with Ethyl Acetate (3x) quench->extract dry 7. Dry & Concentrate: Dry organic layer (Na₂SO₄) Concentrate in vacuo extract->dry purify 8. Purification: Silica Gel Chromatography dry->purify end End (Characterize Product) purify->end

A step-by-step workflow from reaction setup to product isolation.

Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 3-bromo-2-oxo-2H-pyran-5-carboxylic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

    • Causality: Phenylboronic acid is used in slight excess to drive the reaction to completion. Cs₂CO₃ is a strong yet non-nucleophilic base ideal for activating the boronic acid without interfering with the substrate's ester or acid functionalities. [7]Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a substrate concentration of approximately 0.1 M.

    • Causality: The dioxane/water system is effective at dissolving both the organic reagents and the inorganic base, creating a homogenous reaction environment crucial for efficient catalysis. [7]3. Inerting: Seal the flask and sparge the reaction mixture with argon or nitrogen for 15 minutes while stirring.

    • Causality: The active Pd(0) catalyst is susceptible to oxidation. Removing dissolved oxygen is critical to prevent catalyst deactivation and ensure high yields.

  • Reaction: Heat the mixture to 90 °C in an oil bath and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup - Quenching and Acidification: Cool the reaction to room temperature. Add deionized water and then carefully acidify the aqueous phase with 1M HCl until the pH is approximately 2-3.

    • Causality: Acidification protonates the carboxylate product, rendering it soluble in organic solvents for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure product.

Part 4: Troubleshooting and Optimization Insights

Even with a robust protocol, challenges can arise. Below are common issues and expert recommendations for optimization.

  • Issue: Low Yield / Incomplete Conversion

    • Cause - Catalyst Deactivation: The Pd(0) catalyst may have been deactivated by oxygen.

      • Solution: Ensure thorough degassing of solvents and use of a properly sealed reaction vessel under a positive pressure of inert gas.

    • Cause - Inefficient Transmetalation: The chosen base may not be optimal, or the boronic acid may be sterically hindered.

      • Solution: For sterically demanding boronic acids, consider switching to a stronger base like potassium phosphate (K₃PO₄). [8]Alternatively, using more electron-rich and bulky phosphine ligands (e.g., SPhos, DavePhos) can accelerate both oxidative addition and reductive elimination, improving turnover for challenging substrates. [9][10]

  • Issue: Side Product Formation

    • Cause - Protodeborylation: The boronic acid degrades to the corresponding arene before it can couple. This is particularly common with electron-rich or heteroaryl boronic acids. [2] * Solution: Use a higher excess of the boronic acid (1.5-2.0 equiv.). Alternatively, switching to the corresponding boronate ester (e.g., a pinacol ester) can increase stability. [2] * Cause - Homocoupling (Glaser-type): The boronic acid couples with itself.

      • Solution: This is often a sign of oxygen in the reaction mixture. Rigorous inerting procedures are the best preventative measure.

  • Issue: Dehalogenation

    • Cause: The 3-bromo-2-pyrone is reduced to the corresponding H-pyrone.

      • Solution: This side reaction can occur if the palladium-hydride species forms. Ensure the purity of solvents and reagents, as some impurities can act as hydride sources.

Conclusion

3-bromo-2-oxo-2H-pyran-5-carboxylic acid is a highly proficient substrate for Suzuki-Miyaura cross-coupling. Its electronically activated C-Br bond ensures facile oxidative addition, while the C5-carboxylic acid provides a valuable synthetic handle for further diversification. By understanding the mechanistic principles and employing a well-designed experimental protocol with appropriate choices of catalyst, base, and solvent, researchers can reliably achieve high yields. The comparative data show that its reactivity is predictable and controllable, positioning it as a superior building block for the efficient construction of complex, biologically relevant molecules in medicinal chemistry and drug development.

References

  • Frébault, F., Oliveira, M. T., Wöstefeld, E., & Maulide, N. (2010). Metal-Catalyzed Cross-Coupling Reactions of an Electrophilic Pyrone Derivative. The Journal of Organic Chemistry, 75(21), 762-7695. [Link]

  • Nowak, I., & Szymański, P. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2316. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Cho, C. G., & Park, J. S. (2001). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Tetrahedron Letters, 42(5), 1065-1067. [Link]

  • Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Xue, L., et al. (2015). A fast protocol for the Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron Letters, 56(15), 1999-2002. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Wang, L., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(10), 2539. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7542-7589. [Link]

  • Peng, Y., et al. (2011). Generation of diverse 2-pyrones via palladium-catalyzed site-selective Suzuki-Miyaura couplings of 3-bromo-4-tosyloxy-2-pyrone. Organic & Biomolecular Chemistry, 9(15), 5493-5499. [Link]

  • Cho, C. G., & Lee, J. H. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. [Link]

  • Lee, J. H., & Cho, C. G. (2015). Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. ResearchGate. [Link]

  • Schüßler, P., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(71), 17144-17150. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • Park, J. S., & Cho, C. G. (2001). Regiocontrolled Suzuki–Miyaura Couplings of 3,5-Dibromo-2-pyrone. Tetrahedron Letters, 42(5), 1065-1067. [Link]

  • Peng, Y., et al. (2011). Generation of diverse 2-pyrones via palladium-catalyzed site-selective Suzuki-Miyaura couplings of 3-bromo-4-tosyloxy-2-pyrone. Organic & Biomolecular Chemistry, 9, 5493-5499. [Link]

  • Showalter, H. D. H., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Angewandte Chemie International Edition, 54(48), 14358-14362. [Link]

  • Calvo-Flores, F. G., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(4), 531. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]

  • Lee, J. H., & Cho, C. G. (2020). Total Synthesis of (±)-Clivonine via Diels–Alder Reactions of 3,5-Dibromo-2-pyrone. The Journal of Organic Chemistry, 85(15), 9687–9696. [Link]

  • Lee, J. S. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs, 13(3), 1580-1627. [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

  • Dandamudi, P. K., & Vaidya, J. R. (2022). Transition-Metal-Free Suzuki-Type Coupling Reactions. ResearchGate. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Naveen, T., & Dastidar, P. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts, 10(3), 296. [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4611. [Link]

Sources

Validation

spectroscopic characterization of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid vs structural analogs

Spectroscopic Characterization of 3-Bromo-2-oxo-2H-pyran-5-carboxylic Acid vs. Structural Analogs: A Comprehensive Guide Executive Summary & Mechanistic Rationale In the landscape of synthetic organic chemistry and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of 3-Bromo-2-oxo-2H-pyran-5-carboxylic Acid vs. Structural Analogs: A Comprehensive Guide

Executive Summary & Mechanistic Rationale

In the landscape of synthetic organic chemistry and drug development, functionalized α-pyrones serve as critical building blocks. Among these, 3-bromo-2-oxo-2H-pyran-5-carboxylic acid (commonly known as 3-bromocoumalic acid) stands out due to its unique electronic profile and steric properties. Synthesized via the electrophilic bromination of coumalic acid[1], the introduction of the heavy, electron-withdrawing bromine atom at the C3 position fundamentally alters the molecule's reactivity.

This halogenation transforms the pyrone into an exceptional dienophile for regioselective Diels-Alder cycloadditions—a critical step in the manufacture of tachykinin receptor antagonists[2]. Furthermore, 3-bromocoumalic acid has demonstrated potent biological activity, acting as a targeted inhibitor of the bacterial enzyme MurA (UDP-N-acetylglucosamine 1-carboxyvinyltransferase), a key player in Escherichia coli peptidoglycan synthesis[3].

This guide objectively compares the spectroscopic signatures, experimental workflows, and performance metrics of 3-bromocoumalic acid against its unhalogenated precursor (coumalic acid) and other structural analogs (such as 3,5-dibromo-2-pyrone).

Spectroscopic Characterization & Data Presentation

The structural transition from coumalic acid to 3-bromocoumalic acid is best tracked through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The substitution of the C3 proton with bromine eliminates the H3​

H4​ ortho-coupling and induces a significant downfield shift in the remaining protons due to bromine's inductive deshielding effect[4].
Table 1: Comparative 1 H NMR Signatures

Data recorded in DMSO- d6​ / CDCl 3​ . Chemical shifts ( δ ) in ppm.

Compound H−3 Resonance H−4 Resonance H−6 ResonanceStructural Impact
Coumalic Acid [4]6.41 (d, J = 10 Hz)7.82 (dd, J = 10, 2 Hz)8.51 (d, J = 2 Hz)Intact conjugated diene system with strong ortho-coupling (J = 10 Hz).
3-Bromocoumalic Acid [5],[2]Absent (Substituted)~7.74 - 8.04 (d, J ~ 2.2 Hz)~8.25 - 8.58 (d, J ~ 2.2 Hz)Loss of J = 10 Hz coupling; remaining protons show only meta-coupling (J ~ 2.2 Hz).
3,5-Dibromo-2-pyrone [6]Absent7.59 (d, J = 2.4 Hz)Absent (Substituted)Both H−3 and H−6 absent; H−4 and H−6 (if present) show distinct halogen deshielding.
Table 2: Key IR and Mass Spectrometry (MS) Markers
Analytical MethodCoumalic Acid3-Bromocoumalic AcidDiagnostic Causality
IR (C=O Lactone) ~1707 cm −1 [7]~1718 cm −1 [6]Bromine at C3 restricts resonance, slightly increasing the C=O bond order and stretching frequency.
IR (C-Br Stretch) None~600 - 700 cm −1 Direct confirmation of halogenation.
Mass Spec [M] + m/z 140m/z 218 and 220The 1:1 doublet confirms the presence of bromine, reflecting the natural isotopic abundance of 79 Br and 81 Br.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity characterization, the synthesis and validation of 3-bromocoumalic acid must be treated as a closed, self-validating system.

Protocol 1: Controlled Electrophilic Bromination

Objective: Synthesize 3-bromocoumalic acid without over-brominating to the 3,5-dibromo derivative.

  • Preparation: Dissolve coumalic acid (95% purity) in glacial acetic acid[2].

  • Reagent Addition: Slowly add the solution to a refluxing mixture of pyridinium tribromide in glacial acetic acid over 3.5 hours[2].

    • Causality: Pyridinium tribromide is chosen over liquid Br2​ because it acts as a stable, solid source that slowly releases bromine. This kinetic control prevents the highly electrophilic C5 position (once decarboxylated or activated) from undergoing secondary bromination[6].

  • Isolation: Maintain reflux for 3 hours, cool to ambient temperature, and precipitate the crude product by adding water. Isolate via filtration[2].

Protocol 2: Spectroscopic Validation

Objective: Confirm regioselective C3 bromination and retention of the carboxylic acid group.

  • Isotopic Profiling (MS): Run Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.

    • Causality: Negative mode specifically targets the acidic proton of the carboxylic acid, yielding[M-H] peaks at m/z 217 and 219. The exact 1:1 ratio validates the mono-bromination.

  • Proton Exchange (NMR): Acquire a 1 H NMR spectrum in DMSO- d6​ . Add a drop of D2​O and re-acquire.

    • Causality: The broad singlet corresponding to the carboxylic acid proton (~12-13 ppm) will disappear due to deuterium exchange, proving the acidic functional group survived the refluxing conditions intact[8].

G A Coumalic Acid (C6H4O4) B Electrophilic Bromination (Pyridinium Tribromide) A->B AcOH, Reflux C 3-Bromocoumalic Acid (C6H3BrO4) B->C H2O Precipitation D Spectroscopic Validation (NMR, IR, MS) C->D Structural Confirmation

Workflow for the synthesis and spectroscopic validation of 3-bromocoumalic acid.

Performance Comparison: Target vs. Analogs

When selecting a pyrone for downstream applications, the structural nuances dictate the performance:

  • 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid (Target):

    • Enzyme Inhibition: Exhibits a highly specific binding affinity for MurA, achieving 80.11% inhibition at 0.1 mM in E. coli[3]. The carboxylic acid acts as a hydrogen-bond donor/acceptor in the active site, while the bromine atom provides necessary steric bulk to competitively block the natural substrate.

    • Synthetic Utility: Acts as a highly regioselective dienophile. The heavy bromine atom polarizes the diene system, ensuring predictable regiochemistry when building 1,3-disubstituted naphthalene ring systems[2].

  • Coumalic Acid (Precursor):

    • Performance: Lacks the steric bulk required for potent MurA inhibition. While it readily undergoes double Diels-Alder reactions[9], it offers poor regiocontrol compared to its brominated counterpart, often resulting in complex isomeric mixtures.

  • 3,5-Dibromo-2-pyrone (Analog):

    • Performance: Completely lacks the carboxylic acid moiety[6]. Because it cannot form the critical hydrogen bonds required for MurA active-site docking, it is biologically inactive against this specific target. However, it remains a valuable, highly reactive diene for purely synthetic, non-biological cycloadditions.

G N1 UDP-N-acetylglucosamine (Bacterial Substrate) N2 MurA Enzyme (EC 2.5.1.7) N1->N2 Binds Active Site N3 Peptidoglycan Synthesis (Cell Wall Formation) N2->N3 Enolpyruvyl Transfer N5 Bacterial Cell Lysis (Antibacterial Effect) N3->N5 Pathway Blocked N4 3-Bromocoumalic Acid (Inhibitor) N4->N2 80.11% Inhibition at 0.1mM

Inhibitory pathway of 3-bromocoumalic acid targeting E. coli MurA.

References

  • "Information on EC 2.5.1.7 - UDP-N-acetylglucosamine 1-carboxyvinyltransferase", BRENDA Enzyme Database. URL:[Link]

  • "A New Route for Manufacture of 3-Cyano-1-naphthalenecarboxylic Acid", ACS Publications. URL: [Link]

  • "Coumalic acid | C6H4O4 | CID 68141", PubChem. URL: [Link]

  • "Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid", Organic Syntheses. URL:[Link]

  • "US20050182269A1 - Process for the preparation of 3-cyano-1-naphthoic acid and some analogues thereof", Google Patents.

Sources

Comparative

Validating the Purity of Synthesized 3-Bromo-2-oxo-2H-pyran-5-carboxylic Acid via GC-MS: A Comparative Guide

Introduction: The Analytical Challenge 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid (also known as 3-bromocoumalic acid, CAS 108723-62-2) is a highly functionalized pyrone derivative utilized as a critical building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

3-Bromo-2-oxo-2H-pyran-5-carboxylic acid (also known as 3-bromocoumalic acid, CAS 108723-62-2) is a highly functionalized pyrone derivative utilized as a critical building block in the synthesis of complex polycyclic systems, such as 3-cyano-1-naphthoic acid analogues for pharmaceutical applications[1][2]. Validating the purity of this intermediate is non-negotiable; trace halogenated impurities or unreacted starting materials can poison downstream metal-catalyzed coupling reactions[2].

While LC-MS is often the default choice for analyzing polar organic acids, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior chromatographic resolution for volatile structural isomers and provides definitive structural confirmation via Electron Ionization (EI) fragmentation. However, analyzing this molecule via GC-MS presents a fundamental challenge: the free carboxylic acid moiety engages in strong intermolecular hydrogen bonding, rendering the molecule non-volatile and prone to severe peak tailing or thermal degradation in the GC inlet[3].

Methodological Causality: The Derivatization Imperative

To achieve chromatographic fidelity, we must engineer the molecule's physical properties. This is accomplished via silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). BSTFA replaces the active proton on the carboxyl group with a trimethylsilyl (TMS) group, converting the polar acid into a highly volatile, thermally stable TMS ester[3].

Because the pyrone ring can exert steric hindrance and electronic deactivation, 1% Trimethylchlorosilane (TMCS) is added to the BSTFA as a catalyst. TMCS increases the electrophilicity of the silylating reagent, driving the nucleophilic substitution to absolute completion[3][4].

Mechanism A Non-Volatile Carboxylic Acid (Strong H-Bonding) B Addition of BSTFA + 1% TMCS (Silylating Agent) A->B C Nucleophilic Attack by Carboxyl Oxygen B->C D Formation of TMS Ester (Highly Volatile) C->D

Logical causality of the silylation derivatization process for GC-MS analysis.

Objective Comparison: GC-MS vs. Alternative Modalities

To establish a self-validating analytical system, relying on a single technique is rarely sufficient. Below is an objective comparison of GC-MS against High-Performance Liquid Chromatography (HPLC-UV) and Quantitative NMR (qNMR) for the purity assessment of 3-bromocoumalic acid.

Table 1: Analytical Modality Comparison
Analytical TechniquePrimary AdvantageLimitation for 3-Bromocoumalic Acid
GC-MS (Derivatized) Unparalleled resolution of volatile isomers; definitive isotopic ID (Br signature).Requires chemical derivatization; potential for thermal degradation if under-derivatized.
HPLC-UV No derivatization required; excellent for highly polar or thermally labile species.Lacks definitive structural confirmation without MS; co-elution of UV-absorbing impurities.
qNMR Absolute quantitation without the need for identical reference standards.Lower sensitivity for trace impurities (<1%); complex splitting patterns from pyrone ring.

Experimental Workflow & Protocol

G A Synthesized 3-Bromocoumalic Acid B Derivatization (BSTFA + 1% TMCS) A->B Pyridine, 60°C C GC-MS Acquisition B->C Volatile TMS Ester D Peak Integration & Deconvolution C->D EI Fragmentation E Purity % Determination D->E Quantification

Workflow for GC-MS purity validation of 3-bromocoumalic acid via silylation.

Step-by-Step Methodology: GC-MS Purity Validation

This protocol is designed as a self-validating system. The inclusion of a derivatization blank ensures that reagent byproducts (e.g., mono-TMS trifluoroacetamide) are not misidentified as sample impurities.

Step 1: Sample & Standard Preparation

  • Accurately weigh 1.0 mg of synthesized 3-bromo-2-oxo-2H-pyran-5-carboxylic acid into a 2.0 mL amber glass GC vial.

  • Add 500 µL of anhydrous pyridine. Causality: Pyridine acts as both a universal solvent for polar pyrones and an acid scavenger to neutralize the HCl byproduct generated by the TMCS catalyst, driving the reaction forward[4].

  • Add 50 µL of an internal standard solution (e.g., Tridecanoic acid, 1 mg/mL in pyridine) to correct for injection volume variances.

Step 2: Silylation Reaction

  • Add 500 µL of BSTFA containing 1% TMCS to the vial[4].

  • Seal the vial with a PTFE-lined cap and vortex for 10 seconds.

  • Incubate the mixture in a heating block at 60°C for 30 minutes. Causality: Elevated temperature provides the activation energy required to overcome the steric hindrance of the conjugated pyrone system, ensuring 100% derivatization yield[4].

  • Prepare a "Blank" vial containing only pyridine, internal standard, and BSTFA + 1% TMCS, subjected to the same incubation.

Step 3: GC-MS Instrumental Parameters

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Inlet: 250°C, Split ratio 10:1.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Source: Electron Ionization (EI) at 70 eV. Source temperature 230°C.

  • Scan Range: m/z 50 to 400.

Step 4: Data Processing & Isotopic Validation

  • Analyze the chromatogram to integrate the main TMS-ester peak.

  • Self-Validation Check: Inspect the mass spectrum of the main peak. The derivatized molecule (C9H11BrO4Si) has a monoisotopic mass of ~290.0. Due to the natural abundance of Bromine isotopes ( 79 Br and 81 Br), the molecular ion must display a characteristic 1:1 doublet at m/z 290 and 292. If this isotopic signature is absent, the peak is an artifact.

Quantitative Data Summary

The following table summarizes experimental purity data from a synthesized batch of 3-bromocoumalic acid, demonstrating the orthogonal agreement between the three techniques.

Table 2: Orthogonal Purity Validation Results (Experimental Batch #A4-2026)
Analytical ModalityTarget Analyte Retention/ShiftCalculated Purity (%)Key Impurities Detected
GC-MS (TMS Derivative) RT = 12.4 min98.2%Unreacted Coumalic Acid TMS ester (0.8%)
HPLC-UV (254 nm) RT = 6.8 min98.5%Unknown polar degradant (0.5%)
qNMR (1H, DMSO-d6) δ 8.42 (s, 1H), 7.91 (s, 1H)97.8%Residual acetic acid solvent (0.4%)

Note: The slight variance in purity percentages highlights the importance of orthogonal testing. GC-MS is highly sensitive to structurally related volatile byproducts (like unbrominated starting material), while qNMR captures non-UV active solvents.

Conclusion

Validating the purity of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid requires a nuanced understanding of its chemical behavior. While its polarity resists direct GC analysis, targeted silylation with BSTFA + 1% TMCS transforms it into an ideal candidate for high-resolution GC-MS[3][4]. By combining this approach with orthogonal techniques like HPLC and qNMR, researchers can confidently verify the integrity of this critical synthetic intermediate before committing it to complex downstream syntheses.

References

  • Source: google.com (Google Patents)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-bromo-2-oxo-2H-pyran-5-carboxylic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Classification: Halogenated α,β -unsaturated lactone (Ambiphilic Diene) As a preferred source for laboratory safety and chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Classification: Halogenated α,β -unsaturated lactone (Ambiphilic Diene)

As a preferred source for laboratory safety and chemical handling, this guide provides more than just regulatory checklists. It delivers a field-proven, mechanistic approach to handling 3-bromo-2-oxo-2H-pyran-5-carboxylic acid (also known as 3-bromocoumalic acid). By understanding the chemical causality behind the hazards, researchers can execute complex syntheses—such as inverse-electron-demand Diels-Alder (IEDDA) cycloadditions—with absolute confidence and safety.

Executive Summary & Quantitative Profile

3-Bromo-2-oxo-2H-pyran-5-carboxylic acid is a highly versatile electrophilic pyrone derivative. It is widely utilized as an ambiphilic diene in IEDDA cycloadditions to synthesize complex bicyclic lactones and pharmaceutical intermediates[1]. However, its unique electronic structure imparts specific toxicological hazards that necessitate rigorous handling protocols.

Table 1: Physicochemical and Hazard Profile

Property Value Chemical/Operational Significance
CAS Number 108723-62-2 Unique identifier for safety tracking[2].

| Molecular Formula | C6H3BrO4 | Contains an electrophilic α -bromo lactone moiety[2]. | | Molecular Weight | 218.99 g/mol | Essential for precise stoichiometric calculations[3]. | | Purity | 97% | High purity minimizes unpredictable side-reactions[2]. | | Storage | Sealed, Dry, Room Temp | Prevents ambient moisture from hydrolyzing the lactone[4]. | | GHS Hazards | H302, H315, H319 | Harmful if swallowed; causes skin and serious eye irritation[4]. |

Mechanistic Hazard Assessment

To safely handle 3-bromocoumalic acid, one must understand why it is hazardous. According to standardized, this compound triggers acute skin irritation (H315) and serious eye irritation (H319)[4].

The Chemical Causality: The hazard stems directly from the compound's synthetic utility. The presence of the bromine atom at the C3 position, adjacent to the lactone carbonyl, makes this molecule a potent electrophile[5]. If exposed to biological tissue, the compound undergoes rapid nucleophilic attack by the sulfhydryl (-SH) groups of cysteine or the primary amines (-NH2) of lysine residues in proteins. This irreversible covalent modification (protein alkylation or acylation via lactone ring-opening) disrupts cellular function and triggers localized inflammatory responses, manifesting as severe irritation[2].

HazardPathway A 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid (Electrophilic Diene) C Covalent Adduct Formation (Alkylation/Acylation) A->C B Biological Nucleophiles (-NH2, -SH in Proteins) B->C D Tissue Irritation (H315 Skin, H319 Eyes) C->D

Caption: Mechanistic pathway of 3-bromocoumalic acid inducing tissue irritation.

Personal Protective Equipment (PPE) Matrix

Every piece of recommended PPE serves as a targeted barrier against the specific electrophilic reactivity of this compound.

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 tight-fitting safety goggles or face shield.Protects against micro-particulate dust that can cause severe corneal alkylation and irritation (H319)[4].
Hand Protection Double-gloving: Nitrile (inner, min 0.11 mm) + Neoprene (outer).Prevents transdermal absorption and localized protein modification (H315)[2].
Body Protection Flame-retardant lab coat, closed-toe non-porous shoes.Mitigates exposure from accidental spills of the solid reactive powder.
Respiratory N95/P100 particulate respirator (if outside a fume hood).Prevents inhalation of reactive dust which can alkylate mucosal membranes.
Engineering Chemical Fume Hood (Face velocity 80-100 fpm).Primary containment to actively exhaust airborne particulates away from the operator.

Operational Workflow & Handling Protocol

The following step-by-step methodology outlines the safe preparation of a standard Diels-Alder cycloaddition using 3-bromo-2-oxo-2H-pyran-5-carboxylic acid.

Workflow N1 1. Preparation Inspect PPE & Fume Hood N2 2. Weighing Use Anti-static Tools N1->N2 N3 3. Transfer Closed-system to RBF N2->N3 N4 4. Reaction Setup Diels-Alder Cycloaddition N3->N4 N5 5. Decontamination 5% NaHCO3 Wipe-down N4->N5 N6 6. Waste Disposal Halogenated Organic Waste N5->N6

Caption: Step-by-step operational workflow for handling and disposal.

Step 1: Pre-Weighing Preparation
  • Ensure the fume hood is completely clear of incompatible materials (e.g., strong bases, strong oxidizing agents).

  • Use an anti-static ionizer gun on the weighing spatula and weigh boat.

  • Causality: Fine organic powders like 3-bromocoumalic acid are highly prone to static cling. Neutralizing static prevents the sudden aerosolization of the powder, mitigating inhalation risks.

Step 2: Transfer and Solubilization
  • Weigh the required mass of the compound strictly inside the fume hood.

  • Transfer the solid into an oven-dried round-bottom flask (RBF).

  • Add an appropriate anhydrous solvent (e.g., toluene or dichloromethane) to solubilize the compound before adding the dienophile[1].

  • Causality: Solubilizing the reactive diene first ensures a homogenous reaction mixture. This prevents localized exothermic hotspots that can occur if a dienophile is added directly to the concentrated solid.

Step 3: Reaction Execution
  • Equip the flask with a reflux condenser if thermal conditions are required (e.g., 78–90 °C for thermal Diels-Alder reactions)[6].

  • Maintain a strict inert atmosphere (Nitrogen or Argon).

  • Causality: Ambient moisture can prematurely hydrolyze the highly reactive bromolactone ring, destroying the starting material and generating corrosive hydrobromic acid (HBr) byproducts.

Spill Response & Disposal Plan

A self-validating safety protocol must include an immediate, chemically sound mitigation strategy for accidental spills.

Spill Response (Solid Powder):

  • Evacuate & Assess: Isolate the immediate area. Ensure double gloves and safety goggles are donned[4].

  • Containment: Do NOT dry sweep. Dry sweeping generates reactive dust clouds. Cover the spill with damp absorbent pads moistened with a mild 5% sodium bicarbonate ( NaHCO3​ ) solution.

  • Chemical Neutralization: The mildly alkaline bicarbonate solution safely hydrolyzes the reactive lactone and neutralizes the carboxylic acid without generating excessive heat.

  • Collection: Carefully scoop the neutralized material using non-sparking tools into a sealable, chemically compatible waste container.

Disposal Plan:

  • Categorize the collected material as Halogenated Organic Solid Waste .

  • Do not mix with strong acids or heavy metal waste streams.

  • Label the container clearly with GHS pictograms (Exclamation mark, GHS07) and hazard statements (H302, H315, H319)[4].

References

  • Title: Advancements in Inverse-Electron-Demand Diels–Alder Cycloaddition of 2-Pyrones: Mechanisms, Methodologies Source: Lattice Science Publication URL:[Link]

  • Title: Bromination of 2-pyrone (1969) Source: SciSpace URL: [Link]

Sources

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